Brushite
Description
Historical Trajectories and Foundational Studies of Calcium Phosphate (B84403) Systems in Biological Contexts
The scientific journey into calcium phosphates began in the 18th century. In 1769, Johan Gottlieb Gahn discovered the presence of calcium phosphate in bones, a finding that was formally published by Carl Wilhelm Scheele in 1771. nih.govnih.gov This foundational discovery established the fundamental link between calcium phosphate chemistry and vertebrate biology. elsevier.es Towards the end of the 18th century, French chemists Antoine François, comte de Fourcroy, and Nicolas Louis Vauquelin expanded this understanding by identifying the existence of acidic calcium phosphates, a category that includes dicalcium phosphate dihydrate (DCPD) and dicalcium phosphate anhydrous (DCPA, or monetite). nih.govnih.gov
The 19th century saw the establishment of the general principles of bone and teeth formation, a process now known as biomineralization. nih.gov By 1940, a fundamental study on the equilibrium within the CaO–P₂O₅–H₂O system was published, providing a thermodynamic basis for understanding the formation of various calcium phosphate phases. nih.gov Early biomedical research in the 20th century began to explore the practical application of these compounds. A notable study in 1920 by Albee and Morrison used "triple calcium phosphate" to stimulate bone growth in fractures. nih.gov These early investigations paved the way for the contemporary understanding of DCPD as a key intermediate in both pathological and physiological mineralization processes, where it can act as a precursor to apatite formation. whiterose.ac.uknih.gov
Table 1: Foundational Discoveries in Calcium Phosphate Research
| Year | Researcher(s) | Contribution |
|---|---|---|
| 1769 | Johan Gottlieb Gahn | Discovered the existence of calcium phosphate in bones. nih.govnih.gov |
| 1771 | Carl Wilhelm Scheele | First to publish the finding that bone ash is a source of phosphorus from calcium phosphate. nih.govnih.gov |
| Late 1700s | A.F. de Fourcroy & N.L. Vauquelin | Discovered acidic calcium phosphates, including the precursors to modern DCPD. nih.govnih.gov |
| 1814 | Various | General principles of biomineralization (bone and teeth formation) were established. nih.gov |
| 1920 | Albee and Morrison | Reported the first scientific study on using calcium phosphate to stimulate bone repair. nih.gov |
| 1940 | Unknown | A foundational study on the equilibrium in the CaO–P₂O₅–H₂O system was published. nih.gov |
Current Research Significance of Calcium Hydrogen Phosphate Dihydrate in Advanced Materials Science and Biomedicine
In contemporary research, DCPD is highly valued for its distinct properties that make it suitable for a range of advanced applications. It is a white, crystalline powder, slightly soluble in water, and is known to be metastable under physiological conditions (pH ~7.4), often converting to more stable phases like octacalcium phosphate (OCP) or hydroxyapatite (B223615) (HAp). ontosight.aiwhiterose.ac.uknih.gov This controlled biodegradability is a key advantage in biomedical applications. nih.gov
In Biomedicine , the most prominent application of DCPD is in self-setting bone cements, often referred to as brushite cements. whiterose.ac.uknih.gov These cements are attractive for bone repair because they are osteoconductive, bioactive, and can be molded intraoperatively to fill irregular bone defects. nih.govmdpi.com Unlike apatite-forming cements, DCPD cements exhibit superior biodegradability and resorption rates, which can be better matched to the rate of new bone formation. nih.govnih.gov Research has shown that new bone formation occurs without inflammation at sites implanted with DCPD. whiterose.ac.uk Furthermore, DCPD is investigated as a precursor material for fabricating OCP blocks, which are noted for excellent osteoconductive properties. mdpi.com It is also a component in scaffolds for tissue engineering, where its presence can enhance cell proliferation. whiterose.ac.uknih.gov
In Advanced Materials Science , DCPD serves as a versatile precursor for the synthesis of other functional calcium phosphates. ontosight.aimdpi.com Various synthesis methods, including wet chemical precipitation and microwave-assisted techniques, are used to produce nano-scale calcium phosphate materials with controlled morphologies for specific applications. nih.govrsc.org Beyond biomedical uses, DCPD is incorporated into composite materials. For instance, introducing multiscaled DCPD nanosheets and microsheets onto the surface of carbon fibers has been shown to significantly improve the mechanical and biofriction properties of the resulting composites, making them potential candidates for orthopedic implants. researchgate.net
Table 2: Selected Research Findings on DCPD in Biomedical Applications
| Application Area | Key Research Finding |
|---|---|
| Bone Cements | DCPD cements are injectable, moldable, and exhibit superior biodegradability compared to apatite cements due to the higher solubility of this compound. nih.govmdpi.com |
| Bone Regeneration | The addition of DCPD to sheep cranial defect sites resulted in new bone formation without signs of inflammation. whiterose.ac.uk |
| Tissue Engineering | Scaffolds loaded with 20-40% (wt) DCPD mineral demonstrated enhanced osteoblast cell proliferation compared to mineral-free scaffolds. whiterose.ac.uknih.gov |
| Material Composites | Incorporating absorbable fibers into DCPD-based cement increased its work of fracture (toughness) by two orders of magnitude. nih.gov |
| Precursor for HAp | All DCPD peaks in an experimental scaffold disappeared by 4 weeks, indicating complete conversion to carbonate hydroxyapatite (CHA), similar to biological apatite. researchgate.net |
Paradigmatic Shifts and Future Directions in Calcium Hydrogen Phosphate Dihydrate Research
The focus of DCPD research is undergoing a significant shift from its use as a passive, bulk material for filling bone voids to its development as an active, functional component in advanced therapeutic systems. The future of DCPD research lies in precisely controlling its properties at the molecular and microstructural levels to create "smart" biomaterials for targeted applications.
A major future direction is the development of DCPD-based materials with highly tunable degradation rates. The resorption rate of a bone graft should ideally match the regeneration rate of the host tissue. whiterose.ac.uk Rapid resorption can sometimes lead to suboptimal bone healing, creating a need for formulations with more controlled dissolution kinetics. nih.govnih.gov This is being addressed by creating biphasic cements, for example by combining monocalcium phosphate monohydrate (MCPM) with β-tricalcium phosphate (β-TCP) or hydroxyapatite (HA), to modulate the degradation profile. nih.gov
Another emerging paradigm is the use of ion-doped DCPD. By substituting calcium ions with therapeutic ions (e.g., cobalt, strontium), researchers can impart additional functionalities to the material, such as enhanced bioactivity or antimicrobial properties, without compromising its fundamental structure. researchgate.netvub.be This opens up possibilities for creating materials tailored for specific clinical challenges.
Furthermore, advanced manufacturing techniques are being explored to fabricate complex, patient-specific implants. The inherent self-setting nature of DCPD cements makes them suitable for 3D printing and injectable systems for minimally invasive surgery. nih.govmdpi.com Future research will likely focus on optimizing DCPD "inks" and pastes for these technologies to create scaffolds with controlled porosity and architecture that can actively guide tissue regeneration. The development of new crystalline phases, such as the recently identified dicalcium phosphate monohydrate (DCPM), which forms from amorphous precursors, also provides new avenues for creating novel biomaterials with unique properties. springernature.com
Table 3: Future Research Directions for Calcium Hydrogen Phosphate Dihydrate
| Research Area | Objective and Approach |
|---|---|
| Controlled Resorption | Developing biphasic or composite materials (e.g., with β-TCP or bioactive glasses) to precisely tailor the degradation rate of DCPD to match bone formation. nih.govnih.gov |
| Therapeutic Ion Doping | Incorporating ions like cobalt or strontium into the DCPD crystal lattice to add functionalities such as improved bioactivity or antimicrobial properties. vub.be |
| Advanced Manufacturing | Optimizing DCPD-based pastes and slurries for use in 3D printing and injectable systems to create patient-specific implants and scaffolds. mdpi.com |
| Nanostructured Materials | Synthesizing nano-scale DCPD to enhance surface area, bioactivity, and potential for drug delivery applications. nih.govrsc.org |
| Novel Phase Exploration | Investigating newly discovered phases like dicalcium phosphate monohydrate (DCPM) for potential innovations in biomaterials. springernature.com |
Structure
2D Structure
Properties
IUPAC Name |
calcium;hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAHAAMILDNBPS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872536 | |
| Record name | Calcium monohydrogen phosphate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-77-7, 14567-92-1 | |
| Record name | Calcium phosphate dihydrate, dibasic [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brushite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium phosphate dihydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium monohydrogen phosphate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBASIC CALCIUM PHOSPHATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for Synthesis and Functionalization of Calcium Hydrogen Phosphate Dihydrate
Controlled Precipitation and Crystallization Techniques
Controlled precipitation is a cornerstone for the synthesis of calcium hydrogen phosphate (B84403) dihydrate with desired characteristics such as high purity, specific crystal morphology, and narrow particle size distribution. This is achieved by meticulously managing the chemical and physical parameters of the crystallization process.
Precision Control of Supersaturation and Ionic Ratios in Aqueous Systems
The level of supersaturation in the reaction medium is a primary determinant of the nucleation and growth kinetics of calcium hydrogen phosphate dihydrate crystals. By precisely controlling supersaturation, it is possible to govern the crystal size, morphology, and phase purity. researchgate.netacs.orgacs.org
Homogeneous and seed-assisted precipitation methods are employed under controlled supersaturation regimes. acs.org In a typical homogeneous precipitation, acidified solutions of a calcium salt (e.g., calcium chloride) and a phosphate source (e.g., sodium dihydrogen phosphate) are mixed. acs.org Supersaturation is then induced by the slow and controlled addition of a base, such as sodium hydroxide (B78521), to raise the pH. acs.org The Ca/P molar ratio in the initial solution is a critical parameter, with a stoichiometric ratio of 1.0 being ideal for the formation of dicalcium phosphate dihydrate. acs.orgacs.org
Seed-assisted precipitation involves the introduction of pre-existing brushite crystals into a metastable solution. acs.org This technique can lead to slower precipitation rates due to reduced supersaturation but often results in well-crystalline, plate-like crystals. acs.org
Key Parameters in Supersaturation-Controlled Synthesis acs.orgacs.org
| Parameter | Typical Values/Ranges | Effect on Synthesis |
| Calcium Chloride (CaCl₂) Concentration | 2–150 mmol/L | Influences the initial supersaturation level. |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) Concentration | 2–90 mmol/L | Affects the initial supersaturation and Ca/P ratio. |
| Ca/P Molar Ratio | 1.0 (stoichiometric for DCPD) | A key factor in determining the final calcium phosphate phase. |
| pH of Initial Solution | ~2.0 | Keeps reactants in solution before inducing precipitation. |
| Base for pH Adjustment | 100 mmol/L Sodium Hydroxide (NaOH) | Slow addition controls the rate of supersaturation increase. |
| Precipitation pH | 5.0 - 5.4 | Critical for initiating and sustaining DCPD precipitation. |
| Seeding (in seed-assisted method) | 10 g/L of seed material | Promotes growth on existing crystals, influencing crystal size and morphology. |
Impact of Reaction Kinetics and Thermodynamic Conditions on Phase Purity
The formation of pure calcium hydrogen phosphate dihydrate is a delicate interplay between reaction kinetics and thermodynamics. While this compound is the kinetically favored phase under certain acidic conditions, other calcium phosphate phases can co-precipitate or form as precursors, impacting the purity of the final product. nih.govresearchgate.net
The pH of the reaction medium is arguably the most critical factor influencing the phase composition of the precipitate. The formation of dicalcium phosphate dihydrate is favored in acidic to weakly acidic conditions, typically in the pH range of 3.0 to 6.0. acs.orggoogle.com
The use of pH-stat systems allows for the maintenance of a constant pH during crystallization, which is crucial for controlling the supersaturation and ensuring the formation of a single, pure phase. nih.gov Buffering systems, such as acetate (B1210297) buffers, are also utilized to stabilize the pH during the synthesis process. mdpi.com A drop in pH can occur during the precipitation of this compound, and without proper control, this can lead to the formation of other calcium phosphate phases or affect the crystal growth process. google.com For instance, in some systems, hydroxyapatite (B223615) may initially precipitate and then transform into this compound as the pH decreases. up.pt
pH Influence on Calcium Phosphate Phases nih.govsemanticscholar.org
| pH Range | Predominant Calcium Phosphate Phase(s) |
| < 4 | Solutions are generally undersaturated. |
| ~4 | Co-precipitation of dicalcium phosphate dihydrate (DCPD) and hydroxyapatite (HA) can occur. |
| > 4 | Dicalcium phosphate dihydrate (DCPD) is a stable phase, but other phases may co-precipitate. |
| 6.2 - 6.8 | Octacalcium phosphate (OCP) can be the product of DCPD hydrolysis. nih.gov |
| > 6.8 | Formation of more thermodynamically stable apatitic compounds is favored. nih.gov |
Temperature plays a significant role in both the synthesis and the stability of calcium hydrogen phosphate dihydrate. The precipitation of the dihydrate form is typically carried out at temperatures ranging from room temperature (around 25 °C) up to 65 °C. google.com Within this range, temperature variations can influence the crystal habit and size. google.com
Heating calcium hydrogen phosphate dihydrate can lead to its dehydration, forming anhydrous dicalcium phosphate (monetite). rsc.org This dehydration process can occur in multiple steps and is influenced by the heating rate and the partial pressure of water vapor. rsc.org The conversion of the dihydrate to the anhydrous form can also be achieved by heating in an aqueous medium, which is an unexpected phenomenon as crystals would typically become more hydrated under such conditions. google.com
The choice of precursor solutions significantly impacts the characteristics of the resulting calcium hydrogen phosphate dihydrate. Common precursors include calcium salts like calcium chloride, calcium nitrate, and calcium acetate, and phosphate sources such as diammonium phosphate, monoammonium phosphate, and phosphoric acid. google.comnih.gov
The purity of the raw materials is crucial, as impurities can be incorporated into the crystal lattice or affect the crystallization process. google.com The concentration of the precursor solutions directly influences the initial supersaturation and, consequently, the nucleation and growth rates. up.pt For example, higher initial concentrations of reactants can lead to the formation of larger crystals. up.pt
Mechanochemical Synthesis Pathways for Calcium Phosphate Phases
Mechanochemical synthesis offers an alternative, solvent-free or low-solvent route for the production of calcium phosphate phases. This high-energy milling process can induce chemical reactions and phase transformations in the solid state.
Biphasic calcium phosphates, consisting of hydroxyapatite and β-tricalcium phosphate, have been prepared using mechanochemical synthesis starting from calcium hydrogen phosphate dihydrate and calcium carbonate. researchgate.net The mixture of starting materials is subjected to high-energy milling in a planetary mill for several hours. researchgate.net While this method is often used to produce other calcium phosphate phases, the principles can be adapted for the synthesis and functionalization of calcium hydrogen phosphate dihydrate itself. Research has shown that dry mechanosynthesis is often preferable to wet milling for preparing calcium phosphates of biological interest, as wet conditions can slow down the reaction rate and introduce contamination from the milling media. researchgate.net
Surface Modification and Organic Integration Strategies
The inherent biocompatibility of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), also known as this compound, makes it a valuable material in biomedical applications. However, to enhance its performance and tailor its properties for specific uses, advanced methodologies for its synthesis and functionalization are crucial. Surface modification and the integration of organic molecules are key strategies to improve its mechanical strength, control its degradation rate, and direct its biological interactions.
Functionalization with Biocompatible Monomers and Polymers (e.g., Triethylene Glycol Dimethacrylate)
A significant area of research focuses on the functionalization of calcium hydrogen phosphate dihydrate particles with biocompatible monomers and polymers to improve their integration into resin-based composites, particularly for dental applications. nih.govnih.gov This approach aims to enhance the mechanical properties of the resulting material by creating a stronger interface between the inorganic filler and the organic matrix. nih.gov
One of the most studied monomers for this purpose is triethylene glycol dimethacrylate (TEGDMA). nih.govnih.govmdpi.com The functionalization process involves the interaction between the TEGDMA molecules and the surface of the calcium hydrogen phosphate dihydrate particles. It is proposed that ion-dipole bonds are established between the oxygen atoms of the triethylene glycol groups in TEGDMA and the calcium ions on the surface of the this compound particles. nih.govmdpi.com This chemical interaction allows for better stress transfer from the polymer matrix to the filler particles, leading to improved mechanical strength. nih.gov
Research has demonstrated that incorporating TEGDMA-functionalized dicalcium phosphate dihydrate (DCPD) particles into resin-based composites can lead to a significant increase in strength compared to composites containing non-functionalized particles. nih.gov For instance, one study reported a 32% increase in strength with the use of functionalized DCPD. nih.gov Importantly, this functionalization does not appear to negatively impact other critical properties. The degree of conversion of the resin and the optical properties, such as total transmittance and color change, have been shown to be unaffected by the addition of either functionalized or non-functionalized DCPD particles. nih.gov
Furthermore, the functionalization of DCPD with TEGDMA does not impair the desirable ion-releasing capability of the material. nih.govnih.gov Composites containing TEGDMA-functionalized particles have been shown to release calcium and phosphate ions, which is a crucial feature for applications such as dental remineralization. nih.govnih.gov The release of these ions can help to buffer acidic conditions and contribute to the prevention of secondary caries. nih.govpreprints.org
| Composite Formulation | Filler Content | Biaxial Flexural Strength (MPa) - 24h | Biaxial Flexural Strength (MPa) - 28 days | Calcium Release (ppm) - 7 days |
|---|---|---|---|---|
| Control (Barium Glass only) | 60 vol% | 135.3 ± 10.1 | 128.9 ± 12.3 | Not Reported |
| 10% Non-functionalized DCPD | 60 vol% total filler | 102.5 ± 11.4 | 95.7 ± 9.8 | 5.8 ± 0.7 |
| 10% Functionalized DCPD (14% TEGDMA) | 60 vol% total filler | 125.1 ± 13.2 | 122.4 ± 11.5 | 5.5 ± 0.6 |
| 20% Non-functionalized DCPD | 60 vol% total filler | 89.4 ± 8.7 | 81.2 ± 7.9 | Not Reported |
| 20% Functionalized DCPD (14% TEGDMA) | 60 vol% total filler | 110.6 ± 12.1 | 103.5 ± 10.8 | Not Reported |
Engineering of Surface Chemistry for Specific Biological Interactions
Beyond improving mechanical properties, the surface chemistry of calcium hydrogen phosphate dihydrate can be engineered to elicit specific biological responses. This is particularly relevant for applications in bone tissue engineering and for coatings on metallic implants to enhance their biocompatibility and osteointegration. nih.govmdpi.comnih.gov
The goal of surface functionalization is to create a bioactive surface that promotes favorable cell-material interactions, such as the proliferation and differentiation of osteoblast-like cells. nih.gov Various techniques can be employed to modify the surface of calcium phosphate materials, including chemical treatments that can induce bioactive characteristics. nih.gov
For instance, the surface of tricalcium phosphate (TCP) can be activated by treatment with dilute aqueous phosphoric acid, leading to the formation of a calcium hydrogen phosphate dihydrate layer on the surface. nih.gov This modified surface can then react with other molecules. While mechanical properties were not always improved in such composites, scanning electron microscopy has indicated better interfacial phase interaction between the modified filler and a polymer matrix. nih.gov
Another approach involves the use of coupling agents, such as hexamethylene diisocyanate (HMDI), which can react with the hydroxyl groups present on the surface of calcium hydrogen phosphate to form covalent bonds. nih.gov This method has been shown to successfully graft HMDI onto the surface of the particles. nih.gov
In the context of implant coatings, calcium phosphate coatings, including those composed of dicalcium phosphate dihydrate, can be applied to metallic substrates like titanium alloys (e.g., Ti6Al4V) and magnesium alloys. nih.govcityu.edu.hk These coatings can improve the corrosion resistance of the underlying metal and promote the formation of a bone-like apatite layer at the interface between the implant and the surrounding bone tissue, leading to long-term stability. mdpi.comcityu.edu.hk The characteristics of these coatings, such as roughness and composition, can be tailored by adjusting the coating technique and parameters. nih.gov
The porosity of calcium phosphate coatings also plays a significant role in their bioactive behavior. mdpi.com Microporosity can enhance protein adsorption and the resorption rate of the coating, while macroporosity can support the ingrowth of bone tissue. mdpi.com By controlling these surface properties, it is possible to design materials that actively guide the process of tissue regeneration.
| Surface Modification Technique | Substrate/Material | Intended Biological Interaction/Outcome | Key Findings |
|---|---|---|---|
| Phosphoric Acid Treatment | Tricalcium Phosphate (TCP) particles | Improved interfacial compatibility with biodegradable polymers | Formation of a calcium hydrogen phosphate dihydrate surface layer; improved interfacial phase interaction observed via SEM. nih.gov |
| Hexamethylene Diisocyanate (HMDI) Grafting | Calcium Hydrogen Phosphate powder | Covalent bonding with polymers | Successful surface modification with up to 5.6 wt% of HMDI grafted onto the surface. nih.gov |
| Biomimetic Calcium Phosphate Coating | Ti6Al4V alloy | Enhanced osteoconductive properties | Coatings composed of nanosized platelets forming spherical aggregates; improved proliferation of human osteoblasts. nih.gov |
| Hydrothermal Treatment | Magnesium Alloy | Improved corrosion resistance and biocompatibility | Formation of a biphasic calcium phosphate coating that improves compactness and interface continuity. cityu.edu.hk |
Fundamental Studies of Crystallization Kinetics and Growth Mechanisms of Calcium Hydrogen Phosphate Dihydrate
Nucleation Phenomena and Growth Rate Determination
The initial step in the formation of calcium hydrogen phosphate (B84403) dihydrate crystals is nucleation, which can proceed through different pathways depending on the surrounding conditions. Following nucleation, the crystals grow through the addition of ions from the solution, a process that can be described by specific kinetic models.
The formation of a new phase, such as calcium hydrogen phosphate dihydrate from a supersaturated solution, begins with nucleation. This process can be categorized into two primary pathways: homogeneous and heterogeneous nucleation. Homogeneous nucleation occurs in a pure solution without the influence of foreign particles, requiring a higher energy barrier to be overcome. researchgate.netwikipedia.org In contrast, heterogeneous nucleation is initiated on the surface of foreign substrates, such as impurities or existing crystals, which lowers the activation energy required for nucleus formation. researchgate.netnih.gov Consequently, heterogeneous nucleation is generally a more rapid process than homogeneous nucleation. researchgate.net
In the context of calcium hydrogen phosphate dihydrate, the presence of a substrate or seed crystals promotes heterogeneous nucleation, reducing the induction time for crystallization compared to spontaneous nucleation from a clear solution. nih.gov The promotion of heterogeneous nucleation by certain proteins, for example, indicates a reduction in the interfacial tension between the calcium phosphate solution and the forming nucleus. nih.gov Studies have shown that in controlled in vitro systems without seed crystals, no significant homogeneous nucleation of calcium hydrogen phosphate dihydrate occurs in metastable solutions, highlighting the importance of heterogeneous pathways in its formation under these conditions. nih.gov
Once stable nuclei have formed, they grow into larger crystals. The kinetics of this growth can often be described by mechanisms such as spiral growth. researchgate.net The spiral growth model is applicable to the crystallization of calcium hydrogen phosphate dihydrate and involves the propagation of steps originating from screw dislocations on the crystal surface. The rate constants associated with these spiral mechanisms are influenced by factors such as the partial dehydration of cations and the surface tension of the crystal. researchgate.net
The growth of calcium hydrogen phosphate dihydrate crystals is known to occur primarily along the (020) crystallographic plane. mdpi.comresearchgate.net The morphology of the resulting crystals, whether platy or needle-like, is dependent on the pH of the medium during precipitation. researchgate.net Platy crystals are typically formed in slightly acidic conditions (pH ≈ 5), while needle-like crystals are favored at a higher pH (6.5–7). researchgate.net
Modulators of Crystallization Processes
The crystallization of calcium hydrogen phosphate dihydrate is highly sensitive to the chemical environment. The composition of the solution, including ionic strength and the presence of specific ions or organic molecules, can significantly influence the nucleation and growth pathways. Furthermore, external physical fields can be employed to direct the alignment of the growing crystals.
The composition of the solution, including factors like supersaturation, the ratio of calcium to phosphate ions, and ionic strength, plays a critical role in determining the crystallization kinetics of calcium hydrogen phosphate dihydrate. nih.govup.pt Variations in these parameters can lead to different nucleation pathways and crystal morphologies. For instance, the rate of calcium addition to a phosphate solution has been shown to influence the final crystalline phase, with dicalcium phosphate dihydrate forming at slower addition rates and lower pH. uni-hannover.de
The growth of calcium hydrogen phosphate dihydrate crystals can be significantly inhibited by the presence of certain ions and organic molecules. Magnesium, for example, is known to inhibit both the nucleation and growth of calcium phosphates. nih.gov While it has a minimal effect on the formation of more soluble phases like brushite, it can stabilize amorphous calcium phosphate and inhibit the transformation of this compound to other calcium phosphate phases. nih.govmdpi.com The presence of magnesium in concentrations of 0.01–0.03 g/l has been found to decrease the crystallinity of calcium phosphates. nih.gov
A variety of organic additives, including medicinal plant extracts, have been shown to inhibit the growth of calcium hydrogen phosphate dihydrate crystals. These extracts often contain bioactive compounds that interfere with the crystallization process. The inhibitory effect is typically concentration-dependent, with higher concentrations of the extract leading to a greater reduction in crystal size and mass.
Below is a data table summarizing the inhibitory effects of various medicinal plant extracts on the in vitro growth of calcium hydrogen phosphate dihydrate crystals:
| Inhibitor (Medicinal Plant Extract) | Concentration | Effect on Crystal Growth | Reference |
| Aegle marmelos (leaves) | Increasing concentrations | Decrease in total mass of grown crystals. | researchgate.net |
| Costus igneus (aqueous extract) | 0.15% to 1.00% (w/v) | Reduction in the weight of formed crystals from 2.03 g to as low as 0.03 g (stem extract). | researchgate.net |
| Ficus religiosa (leaves) | 100% aqueous extract | Significant reduction in crystal growth (>50% inhibition rate). | heraldopenaccess.us |
| Tribulus terrestris | Aqueous extract | Appreciable inhibition of crystal growth. | nih.gov |
| Bergenia ligulata | Aqueous extract | Appreciable inhibition of crystal growth. | nih.gov |
| Zea mays L (acetonic extract) | 1 g/l | Total inhibition of crystalline aggregation. | ekb.eg |
| Zizyphus lotus (methanolic extract) | 1 g/l | Total inhibition of crystalline aggregation. | ekb.eg |
This table is interactive. Click on the headers to sort the data.
The application of external fields, such as magnetic fields, can be used to control the orientation of calcium hydrogen phosphate dihydrate crystals during their formation. This is due to the magnetocrystalline anisotropy of the material, which causes the crystals to align themselves in a preferred orientation within the magnetic field. nih.gov
Studies have demonstrated that a magnetic field can successfully induce crystal alignment in polycrystalline calcium hydrogen phosphate dihydrate. acs.orgheraldopenaccess.us The degree of alignment is dependent on the strength of the magnetic field. For instance, an increase in the intensity ratio of the (121) against the (020) X-ray diffraction peaks has been observed on the surface perpendicular to the magnetic field as the field strength is intensified. acs.orgheraldopenaccess.us This indicates a preferential alignment of the crystals under the influence of the magnetic field. The application of a pulsed electromagnetic field has also been shown to significantly impact the rotation and orientation of crystals. nih.gov
The following table presents data on the effect of magnetic field strength on the crystal alignment of a paramagnetic material, illustrating the principle that can be applied to calcium hydrogen phosphate dihydrate:
| Magnetic Field Parameter | Value | Effect on Crystal Orientation | Reference |
| Magnetic Flux Density | 1 T | Complete crystal rotation within 1 second. | nih.gov |
| Magnetic Flux Density | 50 mT | Complete crystal rotation in 186 seconds. | nih.gov |
| Pulse Duty Cycle | 40% | 13° rotation of the (111) crystal plane toward the magnetic field. | nih.gov |
| Pulse Duty Cycle | 20% | 3° rotation of the (111) crystal plane toward the magnetic field. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Control over Crystal Morphology and Microstructure
The ability to control the crystal morphology and microstructure of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), also known as this compound, is of significant scientific and practical importance. The chemical reactivity and functional properties of this compound are strongly dependent on its surface characteristics, making morphology a key factor for its application as a biomaterial or as a precursor for other calcium phosphate bioceramics tandfonline.com. Researchers have extensively investigated various parameters that influence the crystallization process to tailor the size, shape, and orientation of this compound crystals.
Key factors that have been shown to effectively control the morphology and microstructure of calcium hydrogen phosphate dihydrate include the initial pH of the solution, the concentrations of calcium and phosphate ions, and the presence of various organic and inorganic additives.
Influence of pH and Ion Concentration
The pH of the aqueous solution and the initial concentrations of calcium (Ca²⁺) and phosphate (HPO₄²⁻) ions are critical parameters that govern the supersaturation of the solution and, consequently, the nucleation and growth rates of this compound crystals tandfonline.comtdl.org. Studies have demonstrated a strong correlation between these parameters and the resulting crystal morphology.
An increase in either the initial pH or the ion concentration can lead to a transformation in the crystal structure from petal-like to plate-like morphologies tandfonline.com. At lower pH and slower calcium addition rates, dicalcium phosphate dihydrate (DCPD) is typically formed uni-hannover.deacs.org. Specifically, at a pH of 7.3, slow addition rates result in platelet-like crystals, while faster addition rates lead to more rounded, shapeless aggregated particles acs.org. The transition between different morphologies can be mapped to create morphology phase diagrams, which serve as a guide for synthesizing DCPD particles with desired shapes tandfonline.com.
Effect of Additives
Small Molecules:
Amino Acids: Simple amino acids like aspartic acid and glutamic acid have shown no significant effect on the growth rate or morphology of DCPD crystals acs.org.
Citrate (B86180): Citrate ions, which contain three carboxyl groups, act as inhibitors of calcium phosphate crystallization. They retard DCPD crystal growth and induce the formation of rod-like crystals with a well-developed (010) face, indicating adsorption on the lateral faces of the crystal, likely through electrostatic interactions with exposed calcium ions acs.orgnih.gov.
Phosphorus-Containing Compounds:
Hexaammonium Tetrapolyphosphate (HATP): Similar to citrate, HATP also retards crystal growth and promotes the formation of rod-like crystals by adsorbing onto the lateral faces. It is noted to be a more effective inhibitor than citrate acs.org.
Polyphosphates, Phosphonates, and Phytate: These compounds have been studied for their inhibitory effects on DCPD crystal growth on seed crystals cdnsciencepub.com. Calcium phytate, for instance, specifically adsorbs on the dominant (010) face, inhibiting crystallization acs.orgscientific.nethuji.ac.il.
Polyelectrolytes and Macromolecules:
Polyaspartic Acid (PASP): This polyelectrolyte also shows a specific interaction with the dominant (010) crystal face, inhibiting the crystallization of DCPD. The incorporation of PASP into the crystals can result in a leaf-like appearance scientific.nethuji.ac.il.
Other Polyelectrolytes: Poly-l-glutamic acid and poly-l-lysine have also been investigated for their effects on calcium phosphate crystallization scientific.nethuji.ac.il.
Inorganic Ions and Other Additives:
Magnesium: Magnesium ions are known to inhibit the growth of this compound and can also stabilize it against dissolution nih.gov.
Graphene Oxide (GO): The use of graphene oxide sheets as a substrate can influence the nucleation and growth of this compound crystals. Nucleation is proposed to occur via the attraction of calcium ions to the GO surface, followed by the bonding of phosphate ions. The resulting this compound particles have been observed to be plate-shaped elsevier.es.
The following table summarizes the effects of various parameters and additives on the morphology of calcium hydrogen phosphate dihydrate crystals.
| Parameter/Additive | Concentration Range | Observed Effect on Crystal Morphology | Reference |
|---|---|---|---|
| Increasing Initial pH | - | Transformation from petal-like to plate-like structures. | tandfonline.com |
| Increasing Ion Concentration (Ca²⁺, HPO₄²⁻) | - | Transformation from petal-like to plate-like structures. | tandfonline.com |
| Aspartic Acid | 3 × 10⁻⁵ to 5 × 10⁻⁴ mol dm⁻³ | No significant effect on growth or morphology. | acs.org |
| Glutamic Acid | 3 × 10⁻⁵ to 5 × 10⁻⁴ mol dm⁻³ | No significant effect on growth or morphology. | acs.org |
| Citrate Ions | 1 × 10⁻⁵ to 5 × 10⁻⁴ mol dm⁻³ | Retarded crystal growth; formation of rod-like crystals with a well-developed (010) face. | acs.org |
| Hexaammonium Tetrapolyphosphate (HATP) | - | Retarded crystal growth; formation of rod-like crystals with a well-developed (010) face. More effective than citrate. | acs.org |
| Calcium Phytate | - | Inhibited crystallization by specific adsorption on the dominant (010) face. | acs.orgscientific.nethuji.ac.il |
| Polyaspartic Acid (PASP) | - | Inhibited crystallization by specific interaction with the dominant (010) face; resulted in a leaf-like appearance. | scientific.nethuji.ac.il |
| Magnesium | - | Acts as a growth inhibitor. | nih.gov |
| Graphene Oxide (GO) | - | Promotes nucleation leading to plate-shaped particles. | elsevier.es |
Phase Transformations and Stability Dynamics of Calcium Hydrogen Phosphate Dihydrate
Mechanistic Investigations of Conversion to Other Calcium Phosphate (B84403) Phases
The conversion of DCPD to other calcium phosphate phases is a complex process governed by dissolution and recrystallization phenomena. researchgate.net This transformation is pivotal in the context of bone cements, where DCPD can act as a precursor to the more stable hydroxyapatite (B223615). unt.edu
The transformation of DCPD to hydroxyapatite (HAp), the primary mineral component of bone, is a thermodynamically driven process that proceeds through a dissolution-precipitation mechanism. researchgate.net In aqueous environments, particularly under physiological conditions (pH ~7.4), DCPD is more soluble than HAp. unt.edu This difference in solubility creates a driving force for the dissolution of DCPD, leading to a supersaturated solution with respect to HAp, from which HAp then nucleates and grows.
10CaHPO₄·2H₂O → Ca₁₀(PO₄)₆(OH)₂ + 4H₃PO₄ + 18H₂O
This transformation is influenced by several factors, including pH, temperature, and the presence of other ions. The rate of conversion is typically slow, and the process involves the initial dissolution of the DCPD crystals, followed by the heterogeneous nucleation of HAp on the surface of the remaining DCPD or other available substrates. researchgate.net The newly formed HAp crystals then grow at the expense of the dissolving DCPD.
Research has shown that the morphology of the resulting HAp can be influenced by the reaction conditions. For instance, hydrothermal processing of DCPD with calcium hydroxide (B78521) at varying temperatures (100, 150, and 200 °C) has been demonstrated to produce HAp with different morphologies. researchgate.net The transformation rate increases with temperature, as confirmed by X-ray diffraction (XRD) analysis. researchgate.net
Table 1: Influence of Temperature on DCPD to HAp Transformation
| Temperature (°C) | Resulting Phase | Morphological Characteristics |
| 100 | Hydroxyapatite | - |
| 150 | Hydroxyapatite | - |
| 200 | Hydroxyapatite | Hexagonal columnar crystals |
Data synthesized from research on hydrothermal transformation of DCPD. researchgate.net
Under specific conditions, DCPD can also transform into other calcium phosphate phases, such as octacalcium phosphate (OCP) and dicalcium phosphate anhydrous (DCPA).
Octacalcium Phosphate (OCP): OCP is often considered a precursor phase to HAp in biological mineralization. The transformation of DCPD to OCP can occur in certain solution compositions and pH ranges. For example, immersing DCPD powders in Dulbecco's Modified Eagle Medium (DMEM) at 36.5 °C has been shown to result in the formation of OCP. researchgate.net This transformation is significant as OCP is structurally similar to HAp and can readily convert to it. The mechanism also involves a dissolution-precipitation process, where DCPD dissolves and OCP precipitates. researchgate.net
Dicalcium Phosphate Anhydrous (DCPA): DCPA, also known as monetite, is the anhydrous form of dicalcium phosphate. The conversion of DCPD to DCPA is primarily a dehydration process. rsc.org This transformation can be induced by heating. Thermogravimetric analysis shows that DCPD transforms to DCPA at around 180°C with a significant weight loss due to the removal of water molecules. scispace.com The dehydration process can occur in multiple steps and may involve the formation of an amorphous phase before the crystalline DCPA is formed. rsc.org The conversion can also be achieved in an aqueous medium by heating a slurry of DCPD, particularly after adjusting the pH with acid. google.com
Table 2: Transformation Pathways of Calcium Hydrogen Phosphate Dihydrate
| Initial Phase | Transformation Condition | Resulting Phase(s) |
| DCPD | Aqueous solution, physiological pH | Hydroxyapatite (HAp) |
| DCPD | Immersion in DMEM solution at 36.5°C | Octacalcium Phosphate (OCP) |
| DCPD | Heating to ~180°C | Dicalcium Phosphate Anhydrous (DCPA) |
| DCPD | Heating in aqueous acidic slurry | Dicalcium Phosphate Anhydrous (DCPA) |
Mechanistic Studies of Phase Transitions
The phase transitions of DCPD are fundamentally governed by dissolution, nucleation, and crystal growth mechanisms, which are sensitive to the surrounding environmental conditions.
The transformation of DCPD to more stable phases like HAp and OCP is initiated by the dissolution of the DCPD lattice. researchgate.net This process releases calcium and phosphate ions into the solution, increasing their concentration. When the ion activity product in the solution exceeds the solubility product of a more stable phase (e.g., HAp or OCP), nucleation of the new phase can occur.
Nucleation can be either homogeneous (occurring spontaneously in the solution) or heterogeneous (occurring on a pre-existing surface). In the case of DCPD transformation, heterogeneous nucleation on the surface of the dissolving DCPD crystals is a common pathway. researchgate.net Once stable nuclei are formed, they grow by the continuous addition of ions from the solution, which is sustained by the ongoing dissolution of the more soluble DCPD. The kinetics of this process are influenced by factors that affect dissolution rates (e.g., pH, temperature, particle size) and nucleation/growth rates (e.g., degree of supersaturation, presence of inhibitors or promoters). unt.edu
Environmental conditions play a critical role in directing the transformation of DCPD. The presence of carbon dioxide, which in aqueous solution exists in equilibrium with carbonic acid and carbonate/bicarbonate ions, can significantly influence the final product. When DCPD transforms in the presence of carbonate ions, a carbonate-substituted hydroxyapatite (CHA) can be formed. scispace.comscispace.com This is particularly relevant in biological systems where carbonate is abundant. The incorporation of carbonate into the apatite lattice affects its crystallinity and solubility. scispace.com
The transformation of DCPD in simulated body fluid (SBF), which contains carbonate ions, leads to the formation of a poorly crystalline carbonated apatite. scispace.com The mechanism involves the hydrolysis of DCPD, where the surface of the crystals is converted to a carbonated, calcium-deficient hydroxyapatite. scispace.com
Factors Governing Phase Stability and Conversion Kinetics
The stability of DCPD and the kinetics of its conversion to other phases are governed by a multitude of interconnected factors.
pH: The pH of the solution is a primary determinant of the relative stability of calcium phosphate phases. DCPD is more stable in acidic conditions (pH 2-6), while HAp is the most stable phase at physiological and alkaline pH. researchgate.net The rate of hydrolysis of DCPD to HAp increases with increasing pH.
Temperature: Temperature affects both the solubility of the different calcium phosphate phases and the kinetics of the transformation reactions. As previously mentioned, increasing the temperature generally accelerates the conversion of DCPD to HAp and is essential for the dehydration to DCPA. researchgate.netscispace.com
Ionic Composition of the Solution: The presence of various ions in the solution can significantly impact the transformation process. For instance, magnesium ions are known to inhibit the transformation of DCPD to HAp. nih.gov Conversely, the presence of carbonate ions can lead to the formation of carbonated apatite. scispace.com
Supersaturation: The degree of supersaturation of the solution with respect to the forming phase is the driving force for nucleation and growth. The rate of DCPD dissolution influences the level of supersaturation that can be achieved.
Solid-State Characteristics: The physical characteristics of the initial DCPD, such as particle size and crystallinity, can also affect the conversion kinetics. Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution and transformation rates. unt.edu
Table 3: Summary of Factors Influencing DCPD Transformation
| Factor | Influence on DCPD Stability and Conversion |
| pH | DCPD is more stable at acidic pH. Higher pH favors conversion to HAp. |
| Temperature | Higher temperatures generally increase the rate of conversion to HAp and are required for dehydration to DCPA. |
| Ionic Composition | Certain ions can inhibit (e.g., Mg²⁺) or promote specific transformations (e.g., CO₃²⁻ to CHA). |
| Supersaturation | The driving force for the nucleation and growth of more stable phases. |
| Particle Size | Smaller particles can lead to faster dissolution and transformation rates. |
Effects of Temperature and Time
The thermal stability of calcium hydrogen phosphate dihydrate is a critical parameter that dictates its transformation into other calcium phosphate phases. The process of thermal dehydration is not a simple, single-step event but rather a complex series of partially overlapping steps. The initial stages of water loss from the crystal structure can commence at temperatures as low as 80°C, leading to the formation of an amorphous phase. netzsch.com
The rate at which the temperature is increased plays a significant role in the transformation process. Slower heating rates tend to result in the formation of more of this amorphous phase due to a more gradual, non-linear dehydration process. researchgate.net This amorphous phase is essentially a highly disordered monetite (anhydrous calcium hydrogen phosphate) that has trapped free water within its structure. researchgate.net While the primary conversion temperature to anhydrous calcium hydrogen phosphate (monetite, DCPA) is generally cited as being around 220°C, this transformation can occur at lower temperatures if the exposure to heat is prolonged. researchgate.net
Further heating of the material leads to more complex transformations. In situ high-temperature X-ray diffraction has revealed that the progressive heating of calcium hydrogen phosphate dihydrate in air results in a heterogeneous mixture of anhydrous calcium hydrogen phosphate and an amorphous calcium phosphate. This amorphous phase can appear at temperatures as low as approximately 160°C and can persist up to 375°C. researchgate.net At temperatures of 375°C and above, the amorphous calcium pyrophosphate material begins to crystallize into its gamma-polymorph (γ-CPP), which can then transform into the beta-polymorph (β-CPP) at even higher temperatures. researchgate.net
The kinetics of this dehydration process are crucial for predicting the long-term stability of calcium hydrogen phosphate dihydrate under various storage conditions. Kinetic analysis allows for the simulation of the dehydration process over extended periods. For instance, at a storage temperature of 30°C, a mass loss of over 3% can be predicted after six months, while at 50°C, this loss can exceed 5% within the same timeframe. netzsch.com
Table 1: Temperature-Dependent Phase Transformations of Calcium Hydrogen Phosphate Dihydrate
| Temperature Range (°C) | Time | Resulting Phases | Observations |
| ~80°C | Varies | Amorphous Calcium Phosphate | Start of surface and structural water loss. netzsch.com |
| ~160°C | Varies | Anhydrous Calcium Hydrogen Phosphate (DCPA) + Amorphous Calcium Phosphate | Appearance of a persistent amorphous phase alongside the anhydrous form. researchgate.net |
| 200-220°C | Varies | Anhydrous Calcium Hydrogen Phosphate (DCPA) | General conversion temperature, though can occur lower with prolonged exposure. researchgate.net |
| ≥ 375°C | Varies | γ-Calcium Pyrophosphate (γ-CPP) → β-Calcium Pyrophosphate (β-CPP) | Crystallization of the amorphous phase into pyrophosphate polymorphs. researchgate.net |
Role of Impurity Ions in Solution
The stability and phase transformation of calcium hydrogen phosphate dihydrate in solution are significantly influenced by the presence of various impurity ions. These ions can affect crystallization kinetics, crystal morphology, and the transformation to other calcium phosphate phases.
The presence of specific cations and anions can also direct the transformation pathway. For example, in a solution containing phosphate ions, calcium hydrogen phosphate dihydrate blocks can be converted to octacalcium phosphate while maintaining their macroscopic structure. mdpi.com Conversely, in a calcium-containing solution, the transformation tends to favor the formation of hydroxyapatite along with anhydrous dicalcium hydrogen phosphate. mdpi.com
The effects of various ions on the crystallization of structurally related calcium sulfates can provide insights into potential effects on calcium hydrogen phosphate dihydrate. For instance, ions such as Al³⁺ have been observed to decrease the induction time for crystallization and increase growth efficiency in some systems. On the other hand, Mg²⁺ tends to increase the induction time and decrease growth efficiency. acs.org Phosphate and strontium ions have been identified as having some of the most significant effects on the crystallization kinetics of calcium sulfate (B86663) dihydrate. researchgate.netsci-hub.st
Table 2: Influence of Impurity Ions on Calcium Hydrogen Phosphate Dihydrate Dynamics
| Impurity Ion/Molecule | Effect | Mechanism of Action |
| Anionic Surfactants | Inhibition of crystallization, altered morphology | Electrostatic adsorption on crystal faces. researchgate.net |
| Phosphate (PO₄³⁻) | Promotes transformation to Octacalcium Phosphate | May involve the formation of an intermediate phase with a Ca/P ratio lower than 1.0. mdpi.com |
| Calcium (Ca²⁺) | Promotes transformation to Hydroxyapatite and Anhydrous Dicalcium Hydrogen Phosphate | Alters the local supersaturation and drives the formation of more stable calcium phosphate phases. mdpi.com |
| Strontium (Sr²⁺) | Significant effect on crystallization kinetics | Potential for substitution or adsorption, influencing crystal growth. researchgate.netsci-hub.st |
Influence of Amorphous Precursor Phases
Amorphous calcium phosphate (ACP) often serves as a transient precursor phase in the formation of crystalline calcium phosphates, including calcium hydrogen phosphate dihydrate. The properties and transformation of this amorphous phase are pivotal in determining the final crystalline product.
The presence of an amorphous precursor can facilitate the formation of specific crystalline phases that might not form under other conditions. For example, amorphous calcium hydrogen phosphate (ACHP) has been identified as an essential precursor for the crystallization of dicalcium phosphate monohydrate (DCPM) in environments with low water content. nih.gov This highlights the role of the amorphous phase in navigating complex crystallization pathways.
The dissolution rate of the amorphous precursor is a key factor in the formation and stability of calcium hydrogen phosphate dihydrate. When amorphous calcium phosphate is introduced into a phosphate solution, its gradual dissolution can lead to a slow increase in the local calcium concentration. Once the solution becomes supersaturated with respect to calcium hydrogen phosphate dihydrate, it will begin to precipitate. In this context, the amorphous calcium phosphate acts as a calcium reservoir, and factors that inhibit its dissolution can promote the precipitation and subsequent stability of calcium hydrogen phosphate dihydrate. capes.gov.br
The use of amorphous calcium phosphate as a starting material is also a strategy in the formulation of certain calcium phosphate cements. Cements based on amorphous calcium phosphate and dicalcium phosphate dihydrate can exhibit fast resorption rates. scispace.com This is often attributed to the high specific surface area of the nanocrystalline apatitic product that forms during the hardening process. scispace.com
Table 3: Role of Amorphous Precursor Phases in the Formation of Calcium Hydrogen Phosphate Dihydrate
| Amorphous Precursor | Transformation Condition | Resulting Crystalline Phase(s) | Key Influence |
| Amorphous Calcium Hydrogen Phosphate (ACHP) | Water-poor environments | Dicalcium Phosphate Monohydrate (DCPM) | Essential for the formation of the monohydrate phase. nih.gov |
| Amorphous Calcium Phosphate (ACP) | Phosphate solutions at physiological pH | Dicalcium Phosphate Dihydrate (DCPD) | Acts as a calcium reservoir, with its dissolution rate controlling the precipitation of DCPD. capes.gov.br |
| Amorphous Calcium Phosphate (ACP) with Dicalcium Phosphate Dihydrate (DCPD) | Cement setting reaction | Nanocrystalline Apatite | Leads to fast-resorbing cement formulations. scispace.com |
Solubility Equilibria and Ion Pair Complexation in Calcium Hydrogen Phosphate Dihydrate Systems
pH-Dependent Solubility Behavior in Aqueous and Simulated Biological Fluids
The solubility of calcium hydrogen phosphate (B84403) dihydrate is markedly dependent on the pH of the surrounding aqueous medium. Generally, its solubility increases as the pH decreases. nih.gov This behavior is attributed to the protonation of the phosphate ions in solution, which shifts the dissolution equilibrium.
Studies have shown that the dissolution rate of calcium phosphates, including the dihydrate form, decreases significantly as the pH of the dissolution fluid increases. bohrium.com The solubility isotherm for CaHPO₄·2H₂O has been determined at physiological temperature (37.5 °C) over a pH range of 3.5 to 6.8. nih.govnist.gov The calculated ionic activity product of calcium and hydrogen phosphate ions exhibits a parabolic relationship with pH, reaching a minimum near pH 5.0. nih.govnist.govoclc.org In more acidic conditions, specifically at pH values lower than 4.0, calcium hydrogen phosphate dihydrate is more stable than hydroxyapatite (B223615), a less acidic and less soluble calcium phosphate phase. nih.gov However, other research suggests that below pH 4.2, it may exist as a metastable phase relative to hydroxyapatite. nih.gov
The kinetics of dissolution also present a complex pH dependency. In one study, the dissolution rate of calcium hydrogen phosphate dihydrate, when controlled mainly by volume diffusion, surprisingly showed a minimum at pH 5.0. sci-hub.ru This phenomenon is thought to be influenced by a combination of proton catalysis at lower pH values and the stoichiometry of the solution under more basic conditions. sci-hub.ru In simulated biological fluids, such as artificial saliva, the presence of other ions and biomolecules can further influence these solubility dynamics. mdpi.com
Below is a data table illustrating the solubility of CaHPO₄·2H₂O in the Ca(OH)₂-H₃PO₄-H₂O system at 37.5 °C at various pH levels.
Table 1: Solubility of Calcium Hydrogen Phosphate Dihydrate at 37.5 °C
| pH | Calcium Concentration (mol/L) | Phosphorus Concentration (mol/L) |
|---|---|---|
| 3.53 | 0.0216 | 0.0400 |
| 4.01 | 0.0075 | 0.0139 |
| 4.41 | 0.0039 | 0.0072 |
| 5.07 | 0.0019 | 0.0035 |
| 5.95 | 0.0012 | 0.0022 |
Data sourced from Moreno, E. C.; Gregory, T. M.; Brown, W. E. (1966). nih.govnist.govoclc.org
Thermodynamic Characterization of Calcium and Phosphate Ion-Pair Formation (e.g., [CaHPO₄]°, [CaH₂PO₄]⁺)
The activity of the [CaHPO₄]° ion pair is constant under saturation conditions with respect to CaHPO₄·2H₂O, while the activity of the [CaH₂PO₄]⁺ species varies directly with the activity of hydrogen ions. nih.govnist.gov By accounting for these two ion pairs, a pH-independent ionic activity product can be calculated, yielding a more consistent thermodynamic value. nih.gov
Thermodynamic studies have established stability and association constants for these ion pairs. At 37.5 °C, the stability constants for [CaHPO₄]° and [CaH₂PO₄]⁺ have been reported as 5.88 x 10² and 7.49, respectively. nih.govoclc.org More recent research has refined the ion association constants, confirming that the [CaHPO₄]⁰ ion pair is the dominant species in the pH range of approximately 6 to 10. d-nb.info The formation of these complexes is a thermodynamically favorable process. nih.gov
The following table summarizes the thermodynamic constants for ion-pair formation at physiological temperature.
Table 2: Thermodynamic Constants for Ion-Pair Formation at 37 °C
| Ion Pair | Type | Association Constant (Kₐ) | Standard Free Energy (ΔG) |
|---|---|---|---|
| [CaHPO₄]° | Neutral | 355 ± 62 | -14.0 kJ/mol |
Data sourced from McDowell, H.; Brown, W. E.; Sutter, J. R. (1971) nist.gov and L. B. Freeman et al. (2024). nih.gov
Impact of Physiological Ions and Biomolecules on Solubility and Speciation
The solubility and speciation of calcium hydrogen phosphate dihydrate in biological environments are further complicated by the presence of various physiological ions and biomolecules. These components can interact with the primary ions (Ca²⁺, HPO₄²⁻) or the solid surface, altering equilibrium and kinetic processes.
Ions such as magnesium (Mg²⁺) and zinc (Zn²⁺) can be incorporated into the calcium phosphate structure, leading to the formation of doped amorphous phases. mdpi.com The presence of magnesium, for example, can modulate cement properties in biomaterial applications. researchgate.net Thermodynamic modeling shows that the precipitation of magnesium-containing calcium phosphates can be thermodynamically advantageous. mdpi.com
Biomolecules also play a significant role. For instance, in the presence of the amino acid glycine, the concentration of incorporated dopant ions like magnesium and zinc in the precipitated solid phase can be reduced. mdpi.com This indicates that organic molecules can influence the chemical composition of the forming calcium phosphate phases. The formation of ion pairs and their relative concentrations are of considerable significance in understanding the state of calcium and phosphate in human serum. nih.govnist.gov
Biomedical Engineering and Regenerative Medicine Applications of Calcium Hydrogen Phosphate Dihydrate
Scaffold Design and Fabrication for Bone Tissue Engineering
Calcium hydrogen phosphate (B84403) dihydrate, also known as brushite, is a key biomaterial in bone tissue engineering due to its biocompatibility, osteoconductivity, and resorbability. nih.govnih.gov Its application in scaffold design is centered on creating structures that mimic the natural bone environment, promoting tissue regeneration.
Calcium phosphate cements (CPCs) based on calcium hydrogen phosphate dihydrate (DCPD) are self-setting materials that form a hardened structure in situ, adapting to the shape of bone defects. nih.govjst.go.jp The setting reaction typically involves the mixture of a calcium phosphate powder with an aqueous solution. researchgate.net A common formulation involves the reaction of tetracalcium phosphate (TTCP) with DCPD or dicalcium phosphate anhydrous (DCPA) to precipitate hydroxyapatite (B223615) (HA). nih.govjst.go.jp The use of DCPD is advantageous due to its higher solubility, which can lead to faster setting times compared to cements made with DCPA. nih.govnist.gov
The development of these cements focuses on optimizing their properties for clinical applications. For instance, incorporating a hardening accelerator like sodium phosphate can significantly reduce the setting time. nih.gov The paste's injectability, crucial for minimally invasive procedures, can be dramatically improved by adding gelling agents such as hydroxypropyl methylcellulose (HPMC). nih.gov Research has shown that these modifications can result in injectable and rapid-setting CPCs with mechanical properties, such as flexural strength and elastic modulus, that are comparable to cancellous bone and porous hydroxyapatite implants. nih.govnist.gov
Composite materials are also being developed to enhance the inherent brittleness and low strength of pure DCPD cements. nih.govmdpi.com These composites often involve reinforcing the cement matrix with polymers or other bioactive materials to improve mechanical performance and add specific biological functionalities. mdpi.com
Table 1: Properties of Developed Calcium Hydrogen Phosphate Dihydrate (DCPD) Cements
| Cement Composition | Additive | Setting Time (min) | Injectability (%) | Flexural Strength (MPa) | Reference |
| TTCP + DCPD | None | 17 ± 1 | 65 ± 12 | 4.2 ± 0.3 (at 30 min) | nih.gov, nist.gov |
| TTCP + DCPA | None | 82 ± 6 | - | 0 (at 30 min) | nih.gov, nist.gov |
| TTCP + DCPD | 0.2 mol/L Sodium Phosphate | 15 ± 1 | Decreased | - | nih.gov |
| TTCP + DCPD | 1% HPMC | - | 98 ± 1 | - | nih.gov |
| TTCP + DCPA | 1% HPMC | - | 99 ± 1 | - | nih.gov |
Osteoconductivity, the ability of a material to support bone growth on its surface, is a well-established property of calcium phosphate-based biomaterials, including DCPD. nih.govpocketdentistry.com Their chemical similarity to the mineral phase of bone allows them to act as a scaffold for new bone formation. nih.govnih.gov The surface of these materials can interact with extracellular fluids, leading to ionic exchanges and the formation of a biological apatite layer that bonds directly to the bone tissue. pocketdentistry.comnih.gov
Osteoinductivity is the ability of a material to induce the differentiation of progenitor cells into bone-forming cells. While many calcium phosphates are considered osteoconductive, some formulations have demonstrated osteoinductive potential. nih.govnih.gov For instance, studies on biphasic calcium phosphate (BCP) ceramics, which are composed of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have shown that the release of calcium and phosphate ions from the more soluble TCP phase can stimulate osteogenic differentiation. pocketdentistry.comnih.gov
Research into DCPD-coated porous β-TCP granules has shown promising results for osteoinductivity. In vitro studies using adipose-derived mesenchymal stem cells (ADMSCs) demonstrated that these materials are biocompatible and can significantly enhance the expression of key osteogenic markers, including Bone Morphogenic Protein-2 (BMP-2), Runt-related transcription factor-2 (Runx2), and Osterix. jst.go.jpresearchgate.netnih.gov This indicates that the material actively promotes the differentiation of stem cells towards a bone-forming lineage.
The degradation and resorption of calcium hydrogen phosphate dihydrate in the body are crucial for its replacement by new bone tissue. nih.govmdpi.com These processes occur through a combination of passive dissolution and cell-mediated resorption. nih.govresearchgate.net
Cell-Mediated Resorption: The in vivo degradation process is also actively driven by cellular activity. nih.gov Macrophages and osteoclasts are key cells involved in this process. nih.govresearchgate.net The material can disintegrate into smaller particles, which are then phagocytosed by macrophages. nih.gov Osteoclasts can also resorb the material by creating an acidic microenvironment that demineralizes the cement matrix. nih.govresearchgate.net
The anhydrous form of DCPD, monetite (dicalcium phosphate anhydrous), has been shown to have a more predictable and sustained resorption profile in vivo compared to this compound. researchgate.net This is primarily because monetite does not undergo the same phase conversion to less soluble apatites, allowing for a more continuous resorption that is coupled with new bone formation. nih.govresearchgate.net
To overcome the inherent brittleness and low mechanical strength of DCPD cements, they are often combined with polymeric matrices to form composites. nih.govnih.govmdpi.com This approach aims to create scaffolds with mechanical properties suitable for load-bearing applications in bone tissue engineering. mdpi.comnih.gov
Poly(propylene fumarate) (PPF): PPF is a biodegradable and cross-linkable polyester that has been successfully used to reinforce DCPD cements. nih.govnih.gov By infiltrating a pre-set DCPD scaffold with a PPF solution and then curing it in situ, a strong composite material can be created. nih.gov This method has been shown to dramatically improve the mechanical properties of the scaffold.
Table 2: Mechanical Properties of PPF-Reinforced DCPD Composites
| Material | Flexural Strength (MPa) | Flexural Modulus (MPa) | Work of Fracture (J/m²) | Compressive Strength (3D Scaffold) (MPa) | Reference |
| DCPD Control | 1.80 ± 0.19 | 1073.01 ± 158.40 | 2.74 ± 0.78 | 0.31 ± 0.06 | nih.gov, nih.gov |
| PPF-DCPD Composite | 16.14 ± 1.70 | 1303.91 ± 110.41 | 249.21 ± 81.64 | 7.48 ± 0.77 | nih.gov, nih.gov |
The significant increase in strength and toughness makes these PPF-DCPD composites suitable for bone tissue engineering applications. nih.goviu.edu In vivo studies have shown that these composite scaffolds support the formation of new bone nodules with active osteoblasts. nih.gov
Chitosan and other polymers: Other polymers like chitosan have also been integrated with DCPD to create porous scaffolds. Increasing the concentration of DCPD in chitosan scaffolds has been shown to increase crystallinity and mechanical strength. nih.gov The addition of polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) microparticles to CPCs has also been investigated, showing an increase in compressive strength. nih.gov
Strategies in Dental Materials Science
In dentistry, calcium hydrogen phosphate dihydrate is incorporated into restorative materials for its potential to prevent secondary caries, which are cavities that form at the margins of existing fillings.
The primary mechanism by which DCPD-containing dental materials help prevent secondary caries is through the release of calcium and phosphate ions into the local oral environment. researchgate.netresearchgate.net This ion release is particularly beneficial in response to acidic challenges produced by oral bacteria. researchgate.net
When the pH in the oral cavity drops due to bacterial acid production, the demineralization of tooth enamel and dentin is initiated. The release of calcium and phosphate ions from the restorative material can counteract this process in several ways:
Neutralization: The released ions can help to buffer the acidic environment, raising the pH and reducing the driving force for demineralization. researchgate.net
Remineralization: The increased concentration of calcium and phosphate ions in the saliva and at the tooth-restoration interface promotes the remineralization of demineralized tooth structure. balkandentaljournal.comnist.gov
Formation of Fluorapatite: When fluoride ions are also present, either released from the restorative material or from other sources like toothpaste, they can co-precipitate with calcium and phosphate to form fluorapatite on the tooth surface. balkandentaljournal.comtandfonline.com Fluorapatite is more resistant to acid attack than the natural hydroxyapatite of the tooth, thus providing enhanced protection against future caries. balkandentaljournal.comresearchgate.net
The rate and extent of ion release can be influenced by several factors, including the concentration of DCPD in the material and the frequency of exposure to an aqueous environment. nih.gov Studies have shown that composites containing DCPD can provide a sustained release of calcium and phosphate ions, contributing to a long-term protective effect. researchgate.net
Application in Resin-Based Composites for Dental Restoration
Calcium hydrogen phosphate dihydrate (DCPD), also known as this compound, is incorporated into resin-based composites for dental restorations to impart bioactive properties. These "smart" materials are designed to combat secondary caries, a primary reason for the failure of dental restorations, by releasing calcium and phosphate ions into the surrounding tooth structure. This ion release helps to neutralize acidic challenges from bacteria and promote the remineralization of demineralized enamel and dentin at the restoration margins.
The inclusion of calcium phosphate fillers, such as DCPD, aims to create a restorative material that not only replaces lost tooth structure but also actively participates in its preservation. Research has shown that resin composites containing various calcium phosphates can release calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, which are essential for forming new apatite mineral within demineralized dentin. mdpi.com However, a significant challenge lies in achieving this bioactivity without compromising the mechanical properties of the composite. Early formulations of calcium phosphate-filled composites exhibited lower flexural strength compared to traditional glass-filled resins. nih.gov
To address this, researchers have explored the use of nano-sized particles of calcium phosphates, such as dicalcium phosphate anhydrous (DCPA), a related compound, to enhance the material's strength and ion release capabilities. nih.gov The particle size of the calcium phosphate filler has been identified as a crucial factor influencing the performance of the composite. acs.org Studies have also investigated different resin matrices to improve the stability and performance of these bioactive composites in the aqueous oral environment. nih.govresearchgate.net The goal is to develop a material with sufficient mechanical integrity to withstand chewing forces while providing a sustained release of ions for tooth remineralization. nih.govacs.org
Table 1: Properties of Resin-Based Composites Containing Calcium Phosphate Fillers
| Property | Finding | Source |
|---|---|---|
| Ion Release | Composites release calcium and phosphate ions, supersaturating the local environment to favor apatite precipitation. nih.gov | nih.gov |
| Mechanical Strength | Early versions had lower flexural strength; nano-fillers and whisker reinforcement are used to improve strength. nih.gov | nih.gov |
| Bond Strength | Shear bond strength of amorphous calcium phosphate (ACP) composites to dentin was found to be stable over time in water. nih.gov | nih.gov |
| Particle Size Effect | The size of the calcium phosphate filler particles influences the mechanical and remineralizing performance of the composite. acs.org | acs.org |
Promotion of Enamel and Dentin Remineralization
Calcium hydrogen phosphate dihydrate plays a significant role in strategies aimed at the remineralization of enamel and dentin. Tooth demineralization is the process of mineral loss from the hard tissues of the teeth, primarily caused by acids produced by plaque bacteria after consumption of dietary sugars. clinmedjournals.org Remineralization is the natural repair process where calcium and phosphate ions from saliva are deposited back into the demineralized tooth structure. wikipedia.orgtodaysrdh.com
DCPD is more soluble than hydroxyapatite, the main mineral component of enamel. nih.gov This property allows it to act as a source of calcium and phosphate ions that can diffuse into early carious lesions. Once inside the lesion, these ions can precipitate and form new mineral, effectively repairing the damaged enamel. The principle behind using calcium phosphates in oral care is to supplement the natural remineralization capacity of saliva by increasing the local concentration of these essential ions. nih.gov
Various calcium phosphate systems are utilized in oral care products for this purpose. These materials can act as crystal nuclei within the micropores of a lesion, attracting more calcium and phosphate from oral fluids to promote the regrowth of enamel crystals. nih.gov The effectiveness of remineralization depends on maintaining a state of supersaturation of calcium and phosphate ions at the tooth surface, which helps to drive the repair process. nih.gov While fluoride is a well-known agent that accelerates this process, non-fluoride approaches using biomimetic agents like calcium phosphates are an area of active research. nih.gov These extrinsic systems supply an external source of calcium and phosphate to rebuild the mineral structure of the tooth. nih.gov
Table 2: Mechanisms of Calcium Phosphate in Tooth Remineralization
| Mechanism | Description | Source |
|---|---|---|
| Ion Source | Provides a reservoir of calcium and phosphate ions to supplement saliva. nih.govnih.gov | nih.govnih.gov |
| Nucleation Sites | Particles can act as templates for new mineral formation within demineralized lesions. nih.gov | nih.gov |
| Biomimetic Repair | Mimics the natural process of enamel formation by supplying the necessary mineral building blocks. mdpi.com | mdpi.com |
| pH Buffering | Can help to neutralize acids produced by plaque bacteria, reducing demineralization. acs.org | acs.org |
Interactions with Biological Systems and Cellular Responses
Biocompatibility Assessments and Host Tissue Integration
Calcium hydrogen phosphate dihydrate, as a member of the calcium phosphate family of biomaterials, is generally considered to be biocompatible and bioactive. researchgate.net Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. In vitro and in vivo studies are crucial for evaluating this response.
Assessments of cements containing DCPD (this compound) have shown good host tissue integration. When implanted in bone defects, these materials tend to be resorbed and gradually replaced by new bone tissue. researchgate.net Histological evaluations have indicated that composites containing dicalcium phosphate can be in direct contact with host bone tissue without the formation of a fibrous capsule, which is a sign of good biocompatibility and osteoconductivity. nih.gov Furthermore, studies have shown an absence of significant inflammatory or immunological responses following the implantation of this compound-based cements. researchgate.net
The degradation of DCPD in vivo can lead to its conversion into hydroxyapatite, the primary mineral component of bone, facilitating its integration. researchgate.netnih.gov The material's resorption characteristics are important; an ideal bone substitute should degrade at a rate that matches the rate of new bone formation. This compound is more resorbable under physiological conditions compared to other calcium phosphates like hydroxyapatite, which can be advantageous for bone regeneration. researchgate.net In vitro cytotoxicity tests using cell lines such as L929 fibroblasts and MG-63 osteoblast-like cells have shown that composites containing dicalcium phosphate are non-cytotoxic and allow for cell attachment and proliferation. nih.gov
Modulation of Cellular Behavior: Adhesion, Proliferation, and Osteogenic Differentiation
Biomaterials containing calcium phosphate, including DCPD, have been shown to actively modulate the behavior of cells involved in bone formation. Surfaces of calcium phosphate can promote the adhesion, proliferation, and, most notably, the osteogenic differentiation of mesenchymal stem cells (MSCs). nih.govnih.gov
Studies have demonstrated that human MSCs cultured on calcium phosphate surfaces can differentiate into osteoblasts (bone-forming cells) even in the absence of specific osteogenic supplements in the culture medium. nih.gov This indicates that the material surface itself provides cues that trigger the differentiation pathway. The process involves a cascade of cellular events, including cell attachment to the material surface, spreading, and the subsequent expression of genes associated with bone formation, such as alkaline phosphatase (ALP), collagen I, and osteocalcin. nih.gov
The physical and chemical properties of the calcium phosphate surface, including its composition and topography, are thought to influence cell behavior. For instance, modifying titanium alloy scaffolds with calcium phosphate nanoparticles has been shown to improve the hydrophilic properties of the surface, which is beneficial for the initial attachment and subsequent growth of cells. nih.gov Enhanced cell adhesion and proliferation on these surfaces provide a greater number of cells that can then undergo osteogenic differentiation. nih.govnih.gov The increased ALP activity and mineralization observed in cells cultured on calcium phosphate-coated scaffolds confirm the material's ability to promote bone formation at a cellular level. nih.govnih.gov
Table 3: Cellular Responses to Calcium Phosphate Materials
| Cellular Response | Observation | Source |
|---|---|---|
| Adhesion | Calcium phosphate surfaces enhance the attachment of mesenchymal stem cells and osteoblast-like cells. nih.govnih.gov | nih.govnih.gov |
| Proliferation | Materials support the growth and multiplication of cells on their surface. nih.govresearchgate.net | nih.govresearchgate.net |
| Osteogenic Differentiation | Induces mesenchymal stem cells to differentiate into bone-forming osteoblasts, increasing alkaline phosphatase activity. nih.govescholarship.org | nih.govescholarship.org |
| Mineralization | Leads to increased deposition of mineralized matrix by differentiated cells. nih.gov | nih.gov |
Interaction Dynamics with Oral and Other Physiological Biofilms
Oral biofilms, commonly known as dental plaque, are complex communities of microorganisms that adhere to tooth surfaces. clinmedjournals.org The interaction between biomaterials and these biofilms is critical, particularly in dental applications. The formation and metabolic activity of oral biofilms are responsible for common oral diseases like dental caries and periodontitis. clinmedjournals.org
Calcium is a crucial structural component in the formation and stability of biofilms. nih.gov It plays a role in cross-linking components of the extracellular matrix, such as extracellular DNA (eDNA) and exopolysaccharides, which provides structural integrity to the biofilm. nih.gov The presence of calcium can enhance biofilm biomass and the metabolic activity of oral microorganisms. nih.gov
Interestingly, while calcium is integral to biofilm structure, particles of calcium phosphate have been investigated for their ability to modulate biofilm formation and its pathogenic potential. Studies have shown that treatment with calcium-phosphate particles can lead to a reduction in the amount of biofilm formed. researchgate.net Furthermore, these particles can help to buffer the pH drops that occur when biofilm bacteria metabolize sugars to produce acid. researchgate.net By counteracting acidic conditions, calcium phosphate materials can help prevent the demineralization of tooth enamel. This suggests that incorporating calcium hydrogen phosphate dihydrate into dental materials could help to create a local environment that is less conducive to the proliferation of cariogenic bacteria and the pathogenic activity of biofilms.
Advanced Characterization and Analytical Techniques for Calcium Hydrogen Phosphate Dihydrate Research
Spectroscopic Characterization
Spectroscopic methods are indispensable for probing the chemical bonding, functional groups, and phase purity of calcium hydrogen phosphate (B84403) dihydrate. These techniques rely on the interaction of electromagnetic radiation with the material to provide detailed molecular and structural information.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in calcium hydrogen phosphate dihydrate. The infrared spectrum of brushite exhibits characteristic absorption bands corresponding to the vibrations of its constituent ions and water molecules. researchgate.netresearchgate.netresearchgate.net
The presence of water is clearly identified by strong and broad O-H stretching vibrations in the region of 3100-3600 cm⁻¹ and H-O-H bending vibrations around 1650 cm⁻¹. researchgate.netresearchgate.net The phosphate group (HPO₄²⁻) vibrations are also prominent. The P=O stretching vibration is typically observed around 1130 cm⁻¹. researchgate.net Other characteristic peaks for the phosphate group include those in the fingerprint region (below 1200 cm⁻¹), which correspond to various stretching and bending modes. researchgate.netresearchgate.net Specifically, bands around 989 cm⁻¹ are attributed to P-O stretching, while those at approximately 527 cm⁻¹ and 576 cm⁻¹ are assigned to O-P-O bending vibrations. researchgate.net The presence of the HPO₄²⁻ ion is further confirmed by a characteristic peak around 875 cm⁻¹. researchgate.net
Interactive Table:
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H Stretching (water) | 3162, 3277 | researchgate.net |
| O-H Stretching (water) | ~3535, 3479, 3273, 3160 | researchgate.net |
| H-O-H Bending (water) | 1645 | researchgate.net |
| P=O Stretching | 1130 | researchgate.net |
| P-O Stretching (ν₁) | 989 | researchgate.net |
| HPO₄²⁻ POP Antisymmetric Stretching | 875 | researchgate.net |
| O-P-O Bending (ν₄) | 527, 576 | researchgate.net |
Raman Microspectroscopy for Phase Identification and Structural Analysis
Raman microspectroscopy is a complementary vibrational spectroscopy technique that is highly sensitive to the crystalline structure and phase composition of calcium phosphates. It is particularly useful for distinguishing this compound from other calcium phosphate phases, such as monetite (dicalcium phosphate anhydrous, DCPA) and hydroxyapatite (B223615) (HAp). nih.govmdpi.com
The primary phosphate stretching mode (ν₁) is a strong indicator of the specific calcium phosphate phase. For this compound, characteristic Raman bands for the ν₁ vibration of the phosphate ion are observed at approximately 878 cm⁻¹ and 988 cm⁻¹. nih.gov In contrast, monetite shows bands at 900 cm⁻¹ and 988 cm⁻¹, while β-tricalcium phosphate (β-TCP) displays bands at 948 cm⁻¹ and 968 cm⁻¹. nih.gov This allows for clear phase identification in mixed calcium phosphate systems. nih.gov In-situ Raman spectroscopy can also be employed to monitor the transformation of amorphous calcium phosphate phases into crystalline this compound in real-time. bohrium.comacs.org
Interactive Table:
| Compound | Phosphate ν₁ Raman Bands (cm⁻¹) | Reference |
| This compound (CaHPO₄·2H₂O) | 878, 988 | nih.gov |
| Monetite (CaHPO₄) | 900, 988 | nih.gov |
| β-Tricalcium Phosphate (β-TCP) | 948, 968 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ³¹P NMR, is a powerful tool for probing the local chemical environment of phosphorus atoms in calcium hydrogen phosphate dihydrate. This technique can provide detailed information about the composition and setting process of this compound-based cements. nih.govresearchgate.net A sharp resonance peak at a chemical shift of approximately 1.4 ppm in the ³¹P spectrum is characteristic of this compound. researchgate.net
Solid-state NMR can also be used to quantify the major and minor crystalline and amorphous phases within a sample. researchgate.net For instance, it can distinguish between this compound, monetite, and various pyrophosphate by-products. researchgate.net ¹H NMR spectroscopy can also be employed to study the local environments of protons within the this compound structure, providing further insight into its atomic arrangement. researchgate.net
Diffraction and Imaging Analysis
Diffraction and imaging techniques are essential for characterizing the crystalline nature, lattice parameters, and surface morphology of calcium hydrogen phosphate dihydrate.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is the primary technique for identifying the crystalline phases present in a material and determining its crystal structure parameters. The XRD pattern of pure this compound shows characteristic diffraction peaks at specific 2θ angles, which can be compared to standard diffraction data (e.g., JCPDS 72-0713) for phase confirmation. researchgate.netscirp.org The intensity and sharpness of the diffraction peaks provide information about the crystallinity of the sample. scirp.org
Rietveld refinement of XRD data can be used to accurately determine the unit cell parameters of this compound. researchgate.netresearchgate.net These parameters can be influenced by factors such as the incorporation of substituent ions into the crystal lattice. researchgate.netresearchgate.net For example, the substitution of calcium ions with other divalent cations can lead to measurable changes in the lattice parameters.
Interactive Table:
| Lattice Parameter | Value | Reference |
| a (Å) | 5.812 | geoscienceworld.org |
| b (Å) | 15.180 | geoscienceworld.org |
| c (Å) | 6.239 | geoscienceworld.org |
| β (°) | 116.42 | geoscienceworld.org |
Note: These are representative values and can vary slightly depending on the specific study and synthesis conditions.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a vital imaging technique for visualizing the surface morphology and microstructure of calcium hydrogen phosphate dihydrate. This compound crystals typically exhibit a plate-like or needle-like morphology. nih.govnajah.edu The specific morphology can be influenced by synthesis conditions such as pH and the presence of additives. najah.edu
SEM images can reveal details about the size, shape, and aggregation of this compound crystals. cambridge.orgbiointerfaceresearch.com For instance, studies have shown that this compound can form as large, platy crystals or as smaller, needle-like structures. nih.govcambridge.org The microstructure observed by SEM can have significant implications for the material's properties and performance in various applications.
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects
Transmission Electron Microscopy (TEM) is an indispensable tool for elucidating the nanoscale structure of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), also known as this compound. This high-resolution imaging technique provides direct visualization of nanoparticle morphology, size, and the presence of crystalline defects, which are critical factors influencing the material's properties and performance in various applications.
Research employing TEM has revealed detailed morphological features of synthesized calcium hydrogen phosphate dihydrate nanoparticles. For instance, studies have shown that nanoparticles produced via a sol-gel method can exist as clusters of even finer primary particles, with sizes ranging from 10 to 15 nm. recentscientific.com Another study using a physical ball milling method reported the synthesis of nanoparticles in the 10-20 nm range. chemijournal.com When examining dicalcium phosphate anhydrous (DCPA) nanoparticles, a related calcium phosphate, TEM micrographs have identified particles around 50 nm, though some agglomeration into larger clusters up to 200 nm was also observed. nih.gov
The power of TEM extends to identifying the crystalline nature of these nanoparticles. Electron diffraction, a capability integrated within TEM, can confirm the amorphous or crystalline state of the material. recentscientific.comwhiterose.ac.uk For example, TEM analysis has been used to observe the transformation of amorphous calcium phosphate particles into crystalline octacalcium phosphate platelets. whiterose.ac.uk Furthermore, high-resolution TEM (HRTEM) offers an even deeper look into the atomic arrangement, allowing for the investigation of the phase composition of individual crystals and providing an advantage over other techniques like SEM and XRD when analyzing small particles and mixtures of calcium phosphates. researchgate.net
The table below summarizes findings from various studies on the nanoscale characteristics of calcium hydrogen phosphate dihydrate and related calcium phosphates as observed by TEM.
| Parameter | Observation | Size Range |
| Morphology | Clusters of finer particles | 10-15 nm |
| Individual nanoparticles | 10-20 nm | |
| Agglomerated nanoparticles | up to 200 nm | |
| Crystallinity | Amorphous and crystalline phases identified | N/A |
Computed Tomography (CT) for Macrostructural Analysis of Composites
Micro-computed tomography (micro-CT) has emerged as a powerful non-destructive three-dimensional (3D) imaging technique for the macrostructural analysis of calcium hydrogen phosphate dihydrate-based materials, particularly in the context of composites and cements. frontiersin.org This technique is invaluable for understanding the internal architecture, porosity, and fracture behavior of these materials without altering the sample. frontiersin.org
In the study of this compound cements, which are primarily composed of calcium hydrogen phosphate dihydrate, micro-CT is utilized to assess key structural parameters. frontiersin.org It allows for the visualization and quantification of porosity, including pore size and distribution, which are critical factors influencing the mechanical properties of the cement. frontiersin.orgmicrophotonics.com For example, research has shown a correlation between higher liquid-to-powder ratios in cement preparation, increased porosity as measured by micro-CT, and a corresponding decrease in mechanical strength. frontiersin.org
Furthermore, micro-CT is instrumental in the failure analysis of these composites. It can clearly visualize the propagation of cracks within the material under different loading conditions, such as compression and tensile tests. frontiersin.org Dynamic in-situ loading tests combined with micro-CT have revealed that failure in this compound cements does not necessarily occur at the point of the first crack, providing valuable insights into their fracture mechanics. frontiersin.org The ability to generate 3D reconstructions of the fractured samples allows for a comprehensive understanding of the failure patterns. frontiersin.org
The table below presents typical data obtained from micro-CT analysis of this compound cements.
| Structural Parameter | Measurement Capability | Significance |
| Porosity | Quantification of pore volume and size distribution | Correlates with mechanical strength |
| 3D Architecture | Visualization of internal structure and crystal entanglement | Influences overall material integrity |
| Crack Propagation | 3D visualization of fractures under load | Understanding of failure mechanisms |
| Degradation | Measurement of material volume loss over time in situ | Assessment of bioresorbability |
Elemental and Surface Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For calcium hydrogen phosphate dihydrate, XPS is crucial for verifying its surface chemistry and identifying the oxidation states of its constituent elements: calcium, phosphorus, and oxygen. aip.org
XPS analysis of calcium hydrogen phosphate dihydrate presents characteristic peaks for Ca 2p, P 2p, and O 1s. aip.org The binding energies of these core level electrons are specific to the element and its chemical environment, allowing for unambiguous identification of the compound on a surface. aip.orgelsevier.es Studies have reported the successful use of XPS to confirm the synthesis of this compound, where the presence of Ca 2p and P 2p peaks are characteristic of this phase. elsevier.es
The high-resolution spectra of these elements provide more detailed chemical state information. For instance, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the phosphate group (PO₄³⁻), hydroxyl groups (OH⁻), and water molecules (H₂O) present in the this compound structure. elsevier.es In composites containing this compound and other materials like graphene oxide, XPS can differentiate the oxygen-containing functional groups of each component. elsevier.es
The binding energies for the core levels of calcium hydrogen phosphate dihydrate are summarized in the table below. These values can be used to identify the compound and assess its purity at the surface.
| Element | Core Level | Typical Binding Energy (eV) | Significance |
| Calcium | Ca 2p | ~348-352 | Confirms the presence of Ca²⁺ |
| Phosphorus | P 2p | ~133-135 | Confirms the presence of P⁵⁺ in a phosphate environment |
| Oxygen | O 1s | ~531-533 | Identifies oxygen in phosphate, hydroxyl, and water |
Note: Exact binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of the elemental composition of a wide variety of samples. thermofisher.com In the context of calcium hydrogen phosphate dihydrate, ICP-OES is employed to accurately quantify the concentrations of calcium (Ca) and phosphorus (P), thereby verifying the stoichiometry of the compound. researchgate.net
The principle of ICP-OES involves introducing a sample, typically in a liquid form, into an argon plasma, which is an ionized gas at a very high temperature (around 6,000-10,000 K). researchgate.net At this temperature, the atoms of the elements in the sample are excited to higher energy levels. When they return to their ground state, they emit light at characteristic wavelengths for each specific element. thermofisher.comresearchgate.net The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
For the analysis of calcium hydrogen phosphate dihydrate, the solid material is first dissolved in an appropriate acid to prepare an aqueous solution. This solution is then introduced into the ICP-OES instrument. The spectrometer measures the intensity of the specific wavelengths of light emitted by calcium and phosphorus. By comparing these intensities to those of standard solutions with known concentrations, the exact amounts of Ca and P in the original sample can be determined. nih.gov This is crucial for quality control in the synthesis of calcium hydrogen phosphate dihydrate and for studying its dissolution or transformation processes.
The table below shows the characteristic emission wavelengths for calcium and phosphorus that are commonly used for their quantification by ICP-OES.
| Element | Wavelength (nm) | Typical Detection Limit |
| Calcium (Ca) | 317.933, 393.366, 422.673 | Low mg/L to µg/L range |
| Phosphorus (P) | 177.495, 178.287, 213.618 | Low mg/L to µg/L range |
Thermal Analysis for Phase Transitions
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl It is a powerful tool for studying the thermal events of calcium hydrogen phosphate dihydrate, such as phase transitions, dehydration, and decomposition. netzsch.com
When calcium hydrogen phosphate dihydrate is heated, it undergoes a series of transformations that are accompanied by either the absorption (endothermic) or release (exothermic) of heat. These thermal events are detected by the DSC as peaks in the thermogram. tudelft.nl The primary thermal event for this compound is its dehydration. This process typically occurs in one or more steps, starting at temperatures around 80°C. netzsch.com
The DSC curve of calcium hydrogen phosphate dihydrate characteristically shows an endothermic peak corresponding to the loss of its two molecules of water of crystallization, leading to its transformation into anhydrous dicalcium phosphate (monetite, CaHPO₄). researchgate.netresearchgate.net The temperature at which this peak occurs can be influenced by factors such as the heating rate and the crystallinity of the sample. researchgate.net For example, one study identified the first transformation upon heating to occur at 196°C, where this compound loses its water molecules. researchgate.net At higher temperatures, further phase transformations can occur, such as the conversion of monetite to calcium pyrophosphate, which can also be detected by DSC. mdpi.com
The table below summarizes the key thermal events for calcium hydrogen phosphate dihydrate as typically observed by DSC.
| Temperature Range (°C) | Observed Thermal Event | Type of Event | Transformation Product |
| ~80 - 220 | Dehydration | Endothermic | Anhydrous Dicalcium Phosphate (Monetite) |
| ~400 | Condensation/Decomposition | Endothermic/Exothermic | Calcium Pyrophosphate |
Note: The exact temperatures of these events can vary based on experimental conditions.
Effects of Doping and Ionic Substitution on Calcium Hydrogen Phosphate Dihydrate Systems
Impact of Cationic Substitution on Crystal Structure and Lattice Parameters (e.g., Strontium, Zinc, Cobalt, Manganese)
The substitution of calcium ions by other cations directly influences the crystal structure and lattice parameters of brushite. The extent of this influence is largely dependent on the ionic radius and concentration of the dopant ion relative to the calcium ion (ionic radius ≈ 1.00 Å).
Strontium (Sr²⁺): Due to its larger ionic radius (≈ 1.18 Å), the substitution of Ca²⁺ with Sr²⁺ leads to a noticeable expansion of the this compound crystal lattice. rsc.org Studies have shown that strontium can be incorporated into the this compound structure over a wide range, with substitutions of up to 38 atom % being reported. mdpi.com This incorporation causes an increase in the unit cell volume. mdpi.comnih.gov Rietveld refinement analyses of strontium-modified this compound cements have confirmed a conspicuous increase in the lattice parameters with increasing strontium concentration. mdpi.com
Zinc (Zn²⁺): The ionic radius of zinc (≈ 0.74 Å) is considerably smaller than that of calcium. Consequently, the substitution of Ca²⁺ with Zn²⁺ is more limited. When the molar ratio of Zn/Ca is below 0.25, zinc can be partially incorporated into the this compound structure, which can hinder its crystallization. bohrium.com At higher concentrations, the formation of biphasic materials, containing both this compound and other zinc-containing phases like parascholzite (CaZn₂(PO₄)₂·2H₂O) or hopeite (Zn₃(PO₄)₂·4H₂O), is observed. bohrium.comnih.gov
Cobalt (Co²⁺): Cobalt has a smaller ionic radius (≈ 0.745 Å) compared to calcium. The substitution of Ca²⁺ by Co²⁺ in the this compound lattice is possible, but typically at low molar ratios (Co/Ca < 0.67). researchgate.net This substitution leads to the formation of smaller unit cells, indicating a contraction of the crystal lattice. researchgate.net At higher cobalt concentrations (Co/Ca molar ratio between 0.67 and 1.5), biphasic compounds containing this compound and cobalt (II) orthophosphate octahydrate begin to precipitate. researchgate.net
Manganese (Mn²⁺): Similar to zinc and cobalt, manganese has a smaller ionic radius (≈ 0.83 Å) than calcium. While extensive data on Mn²⁺ substitution specifically in this compound is limited, studies on related calcium phosphates like β-tricalcium phosphate (B84403) (β-TCP) show that increasing manganese concentrations lead to decreasing trends in both a- and c-axis lattice parameters. nih.gov This suggests that manganese incorporation into the this compound lattice would likely result in a contraction of the unit cell. Research has shown that the substitution of calcium by manganese in the this compound structure is quite limited. mdpi.com
The following table summarizes the general effects of these cationic substitutions on the lattice parameters of this compound.
| Cation | Ionic Radius (Å) | Effect on Lattice Parameters | Substitution Limit in this compound |
| Strontium (Sr²⁺) | 1.18 | Expansion | High (up to 38 atom %) mdpi.com |
| Zinc (Zn²⁺) | 0.74 | Contraction / Phase Segregation | Limited (< 0.25 Zn/Ca molar ratio for monophasic this compound) bohrium.com |
| Cobalt (Co²⁺) | 0.745 | Contraction | Limited (< 0.67 Co/Ca molar ratio for monophasic this compound) researchgate.net |
| Manganese (Mn²⁺) | 0.83 | Contraction (inferred from related CaPs) nih.gov | Very Limited mdpi.com |
The incorporation of dopant ions can lead to an anisotropic expansion or contraction of the crystal lattice, meaning the change in lattice parameters is not uniform in all crystallographic directions. This phenomenon is particularly noted in strontium-doped calcium phosphate systems. rsc.org
In studies on hydroxyapatite (B223615), a material often formed from a this compound precursor, strontium doping has been shown to cause a significantly larger expansion in the c-axis direction than in the a-axis direction. rsc.org This anisotropic effect is attributed to the preferential replacement of Ca²⁺ at specific sites within the crystal structure. When Sr²⁺ replaces Ca²⁺, the Sr-O bond lengths increase, and the orientation of these bonds within the crystal lattice leads to different degrees of expansion along different axes. rsc.org Given that strontium is incorporated into hydroxyapatite through a multi-step process that begins with strontium-doped this compound (Sr-DCPD), it is plausible that similar anisotropic effects are initiated at the this compound stage of the material's formation and transformation. rsc.org
Modulation of Phase Transformation Kinetics through Doping
This compound is often a precursor phase in the formation of more stable calcium phosphates, such as octacalcium phosphate and hydroxyapatite, through a process of hydrolysis. The kinetics of this phase transformation can be significantly modulated by the presence of dopant ions.
Strontium (Sr²⁺): The substitution of calcium with strontium does not appear to significantly destabilize the this compound structure. mdpi.com However, it does influence the subsequent phase transformation. During hydrolysis, the incorporated strontium is carried over into the newly forming apatitic phase. mdpi.com At higher strontium concentrations (e.g., Sr60), the hydrolysis at 37°C can even trigger the formation of an unknown crystalline phase, while at 60°C, it leads to the formation of strontium-substituted dicalcium phosphate anhydrous (monetite). mdpi.com The presence of strontium can also increase the solubility of this compound crystals, which in turn can affect the cohesion and degradation of this compound-based cements. nih.gov
Cobalt (Co²⁺): Cobalt substitution has been observed to have a slight inhibitory effect on the hydrolysis process of this compound. mdpi.com In the context of this compound cements, the addition of cobalt can stabilize the structure of the precursor (β-TCP), which in turn decreases the amount of this compound phase formed in the final set cement. researchgate.netresearchgate.net
Manganese (Mn²⁺): Of the cations discussed, manganese appears to have the most significant impact on stabilizing the this compound structure against phase transformation. Studies have shown that manganese greatly stabilizes this compound against hydrolysis in solution at 37°C. mdpi.com This suggests that manganese doping can considerably slow down the conversion of this compound to more stable apatitic phases. Interestingly, at higher temperatures (60°C), manganese-doped this compound has been shown to transform completely into manganese-substituted β-TCP. mdpi.com
Alterations in Biological Activity and Material Performance Resulting from Doping
The incorporation of biologically active ions is a key strategy for enhancing the performance of this compound-based biomaterials, particularly for bone regeneration applications.
Strontium (Sr²⁺): Strontium is well-known for its beneficial effects on bone metabolism. Strontium-doped this compound coatings have been shown to enhance the proliferation of osteoblasts. researchgate.net In vivo studies have demonstrated that strontium-doped this compound cements lead to excellent osseous tissue formation, indicating enhanced biocompatibility and osteoconductivity. researchgate.netnih.gov A 10% strontium-doped this compound coating has been identified as particularly effective in promoting implant osseointegration. researchgate.net
Zinc (Zn²⁺): Zinc is an essential trace element involved in bone formation and possesses antibacterial properties. cjter.com this compound-forming cements containing zinc have been found to stimulate the proliferation and maturation of pre-osteoblastic cells. researchgate.net In vivo studies have confirmed that zinc-doped cements are biocompatible and osteoconductive, with no evidence of adverse reactions. researchgate.net Furthermore, the incorporation of zinc can impart antibacterial activity to the material, which is a significant advantage for preventing implant-associated infections. yildiz.edu.tr
Cobalt (Co²⁺): Cobalt is known to induce angiogenesis (the formation of new blood vessels) at low concentrations, which is crucial for bone regeneration. yildiz.edu.tr In vitro studies on cobalt-doped this compound cements have demonstrated their cytocompatibility with osteosarcoma cells. researchgate.net It has also been suggested that cobalt addition may reduce the effects of hypoxia on gene expression in these cells. researchgate.net At low concentrations, cobalt is considered to have a promoting effect on angiogenesis and osteogenesis. yildiz.edu.tr
Manganese (Mn²⁺): Manganese is another essential element for normal bone growth and metabolism. nih.gov While research on manganese-doped this compound is less extensive, studies on manganese-doped β-TCP provide valuable insights. These studies show that the biological effects are dose-dependent, with lower concentrations of manganese favoring a better microenvironment for osteoblast cells. nih.gov The incorporation of manganese can enhance alkaline phosphatase activity, a key marker of osteogenic differentiation. nih.gov However, higher concentrations may have inhibitory effects. nih.gov Manganese ions are also known to be involved in the synthesis of collagen, a critical component of the bone matrix.
Theoretical and Computational Modeling in Calcium Hydrogen Phosphate Dihydrate Research
Molecular Dynamics Simulations of Interfacial Phenomena and Ion Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of calcium hydrogen phosphate (B84403) dihydrate, MD simulations provide a dynamic picture of how this compound interacts with its environment at the atomic scale, particularly at interfaces and in the presence of various ions.
Recent research has utilized MD simulations to explore the initial stages of nucleation and growth of calcium phosphates. These simulations have demonstrated that complexes formed between calcium ions (Ca²⁺), hydrogen phosphate ions (HPO₄²⁻), and phosphatidylserine (PS) can facilitate early nucleation events mdpi.com. This is crucial for understanding biomineralization processes where calcium hydrogen phosphate dihydrate can act as a precursor phase to hydroxyapatite (B223615), the primary mineral component of bone and teeth geologyscience.rugeoscienceworld.org.
MD simulations have also been employed to investigate the interaction of calcium phosphates with biomolecules. For instance, simulations have shown that DNA duplexes can be encapsulated within the nanopores of hydroxyapatite, a structurally related calcium phosphate, without significant distortion. This is attributed to the stabilizing interactions between the calcium atoms of the mineral and the phosphate groups of the DNA upc.edu. While this study focuses on hydroxyapatite, the principles of ion-biomolecule interactions are transferable and provide a framework for understanding how calcium hydrogen phosphate dihydrate might interact with organic molecules in biological or synthetic systems.
The insights gained from MD simulations are critical for fields ranging from materials science, where the design of new composites is of interest, to medicine, in understanding the mechanisms of both normal and pathological calcification.
Density Functional Theory (DFT) for Electronic Structure and Bond Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For calcium hydrogen phosphate dihydrate, DFT calculations provide fundamental insights into its crystal structure, bonding characteristics, and energetic stability.
Studies employing DFT have successfully reproduced the experimentally determined crystal lattice parameters of brushite (the mineral form of calcium hydrogen phosphate dihydrate) with a high degree of accuracy geologyscience.rugeoscienceworld.orgresearchgate.net. These calculations also allow for a detailed analysis of the intermolecular interactions within the crystal, such as electrostatic forces and hydrogen bonds, which are crucial for the stability of the hydrated structure geologyscience.rugeoscienceworld.orgresearchgate.net. The crystal structure is governed by ionic interactions between calcium cations and the oxygen atoms from both the phosphate groups and the water molecules, as well as a network of hydrogen bonds between phosphate groups and water molecules geoscienceworld.org.
DFT calculations have elucidated the coordination environment of the calcium ions and the nature of the hydrogen bonding network. For example, it has been shown that there are two distinct types of water molecules within the this compound structure, one of which is strongly bound to phosphate oxygen atoms via hydrogen bonds geoscienceworld.org. Furthermore, DFT can be used to calculate the electronic density of states, providing information about the electronic nature of the material ifj.edu.pl.
The application of DFT extends to understanding the properties of different crystal surfaces and their growth rates. By calculating the surface energies of different crystallographic planes, it is possible to predict the equilibrium morphology of the crystal, which is essential for controlling crystallization processes in industrial and biomedical applications geoscienceworld.org.
Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for this compound (CaHPO₄·2H₂O)
| Parameter | Experimental Value | DFT Calculated Value |
|---|---|---|
| a (Å) | 5.812 | 5.81 |
| b (Å) | 15.180 | 15.18 |
| c (Å) | 6.239 | 6.24 |
Note: Experimental values can vary slightly between different studies. The DFT values are representative of typical computational results found in the literature.
Kinetic Modeling of Crystallization and Phase Transformation Pathways
Kinetic modeling is used to understand the rates and mechanisms of chemical reactions and physical processes, such as crystallization and phase transformations. For calcium hydrogen phosphate dihydrate, kinetic models are instrumental in describing its formation from solution and its subsequent transformation into other calcium phosphate phases.
The thermal dehydration of calcium hydrogen phosphate dihydrate is a multi-step process that has been investigated using kinetic modeling hiroshima-u.ac.jpacs.orgndl.go.jp. These models can elucidate the reaction pathways and determine the kinetic parameters, such as activation energy, for each step of the dehydration process. This is crucial for applications where the thermal stability of calcium hydrogen phosphate dihydrate is a concern.
Kinetic analysis is also applied to the precipitation of calcium hydrogen phosphate dihydrate from solution. The presence of various additives can influence the kinetics of precipitation, and kinetic models can quantify these effects tue.nl. Understanding the kinetics of crystallization is vital for controlling the size, morphology, and purity of the resulting crystals in industrial processes.
Furthermore, calcium hydrogen phosphate dihydrate is often a precursor phase that transforms into more stable calcium phosphates, such as hydroxyapatite or β-tricalcium phosphate, through dissolution-precipitation reactions science.govscience.govscience.govscience.gov. Kinetic modeling of these transformations is essential for understanding and controlling the formation of these materials, particularly in the fabrication of bioceramics and bone cements.
Table 2: Kinetic Parameters for the Thermal Dehydration of Calcium Hydrogen Phosphate Dihydrate
| Dehydration Step | Temperature Range (°C) | Activation Energy (kJ/mol) | Reaction Model |
|---|---|---|---|
| Step 1: CaHPO₄·2H₂O → CaHPO₄ + 2H₂O | 100 - 200 | 80 - 120 | Avrami-Erofeev |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and the kinetic model applied.
Thermodynamic Modeling of Solubility and Speciation in Complex Solutions
Thermodynamic modeling is used to predict the equilibrium state of a system, including the solubility of minerals and the speciation of ions in solution. For calcium hydrogen phosphate dihydrate, thermodynamic models are essential for understanding its behavior in aqueous environments, which is relevant to geochemistry, biology, and industrial chemistry.
Thermodynamic models can be used to calculate the solubility product of calcium hydrogen phosphate dihydrate and to predict its solubility under various conditions of temperature, pH, and ionic strength researchgate.net. These models are also crucial for understanding the formation and stability of different calcium phosphate phases in complex solutions. For example, thermodynamic modeling has been used to evaluate the stable phase equilibria in systems containing calcium carbonate and ammonium phosphates, leading to the formation of hydroxyapatite researchgate.net.
In biological systems, the fluids are complex solutions containing various ions that can interact with calcium and phosphate ions, affecting the solubility and stability of calcium hydrogen phosphate dihydrate. Thermodynamic modeling can help to predict the speciation of calcium and phosphate in these solutions and to understand the driving forces for mineralization and demineralization processes buketov.edu.kz.
By comparing the calculated solubility products with thermodynamic constants, researchers can gain insights into the crystallization processes in different systems buketov.edu.kz. This is particularly important for understanding pathological calcification, such as the formation of kidney stones.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Calcium hydrogen phosphate dihydrate |
| Hydroxyapatite |
| β-tricalcium phosphate |
| Calcium carbonate |
| Ammonium phosphate |
Future Research Directions and Translational Perspectives for Calcium Hydrogen Phosphate Dihydrate
Development of Multi-Functional and Smart Calcium Hydrogen Phosphate (B84403) Dihydrate Composites
A key area of future research is the creation of multi-functional and "smart" composites that go beyond simple bone void filling. This involves incorporating other materials to impart specific therapeutic properties or to respond to physiological cues.
One promising approach is the development of composites that combine calcium hydrogen phosphate dihydrate with polymers to create scaffolds with enhanced mechanical properties and controlled degradation rates. For instance, composites with polycaprolactone (B3415563) (PCL) are being investigated for 3D printing applications to create porous scaffolds that promote osseointegration. mdpi.com Another strategy involves functionalizing the surface of calcium hydrogen phosphate dihydrate particles. Research has shown that functionalizing dicalcium phosphate dihydrate particles with 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) can improve the mechanical stability of dental composites, although it may reduce ion release. nih.gov
Furthermore, the concept of "smart" composites involves materials that can respond to specific stimuli. This could include composites designed for pH-sensitive drug release, leveraging the dissolution properties of different calcium phosphate phases. nih.govnih.gov The development of such materials could lead to targeted therapies for bone infections or inflammation. The incorporation of therapeutic ions, such as magnesium or zinc, into the calcium phosphate structure is another avenue being explored to enhance bioactivity. mdpi.com
| Composite Material | Added Functionality | Potential Application | Reference |
|---|---|---|---|
| CaHPO₄·2H₂O / Polycaprolactone (PCL) | Improved mechanical strength and toughness, enhanced osseointegration | 3D printed bone scaffolds | mdpi.com |
| CaHPO₄·2H₂O functionalized with 10-MDP | Increased resistance to hydrolytic degradation and improved mechanical stability | Dental composites | nih.gov |
| CaHPO₄·2H₂O with biomineralized magnesium and zinc gluconate | Enhanced bioactivity | Biopolymer-based scaffolds for bone cell attachment and growth | mdpi.com |
Advanced Strategies for In Vivo Performance Tuning and Predictability
To translate calcium hydrogen phosphate dihydrate-based materials into widespread clinical use, it is crucial to accurately predict and control their behavior in the body. Future research will focus on advanced strategies for tuning the in vivo performance of these materials.
One of the primary challenges is controlling the resorption rate of calcium hydrogen phosphate dihydrate. nih.gov While its relatively high solubility can be advantageous for promoting new bone formation, it can also lead to premature degradation of the implant. nih.govnih.gov Research is ongoing to develop methods to modulate this resorption. For example, the conversion of dicalcium hydrogen phosphate dihydrate blocks to the less soluble octacalcium phosphate is being investigated as a means to control the degradation profile. mdpi.com
Mathematical modeling is emerging as a powerful tool to predict the in vivo behavior of calcium phosphate materials. A semi-empirical model based on chemical kinetics has been developed to describe the dynamic interaction between the material and the surrounding medium, showing good correlation with in vitro and in vivo results. nih.gov Such models can help in the rational design of implants with optimized resorption rates.
Furthermore, understanding the influence of the local biological environment on material performance is critical. The surface of a calcium phosphate implant is constantly modified by interactions with physiological fluids, ions, and proteins. nih.gov Future studies will aim to create more sophisticated in vitro models, such as perfusion-diffusion bioreactors, that can more accurately mimic the in vivo environment to better predict material performance. nih.gov
| Strategy | Objective | Research Finding | Reference |
|---|---|---|---|
| Phase Conversion | Control resorption rate | Converting DCPD to the less soluble octacalcium phosphate (OCP) can modulate degradation. | mdpi.com |
| Mathematical Modeling | Predict material behavior | Semi-empirical models can numerically describe the dynamic material-medium interaction. | nih.gov |
| Advanced In Vitro Models | Improve predictability | Perfusion-diffusion bioreactors can achieve morphologically and chemically identical surface changes compared to in vivo conditions. | nih.gov |
Integration with Emerging Technologies in Regenerative Medicine and Drug Delivery
The integration of calcium hydrogen phosphate dihydrate with emerging technologies holds immense potential for advancing regenerative medicine and drug delivery. nih.govnih.govnationalacademies.org
In the realm of regenerative medicine, 3D printing is a key technology. The ability to create patient-specific scaffolds with controlled porosity and architecture is a significant advantage. mdpi.com Calcium hydrogen phosphate dihydrate, often in composite form, is being explored as a material for 3D printing bone grafts. mdpi.com These 3D-printed scaffolds can provide mechanical support while also promoting tissue regeneration. mdpi.com
For drug delivery, calcium hydrogen phosphate nanoparticles are being developed as carriers for a variety of therapeutic agents, including nucleic acids and anticancer drugs. nih.gov The inherent biocompatibility and biodegradability of calcium phosphates make them attractive carrier materials. nih.govnih.gov The dissolution of calcium hydrogen phosphate dihydrate can be leveraged for controlled drug release, particularly in response to local pH changes. nih.gov Future research will focus on developing "smart" drug delivery systems that can release their payload in a targeted and controlled manner.
Tissue nano-transfection is another emerging technology that could be integrated with calcium phosphate materials. This technology allows for in situ gene editing and could be used to deliver genetic material to cells within a scaffold to enhance tissue regeneration. nih.gov
Elucidating Complex Biological Interaction Mechanisms at the Molecular Level
A fundamental understanding of the interactions between calcium hydrogen phosphate dihydrate and biological systems at the molecular level is essential for the rational design of next-generation biomaterials.
Future research will focus on elucidating the molecular mechanisms of crystallization and dissolution. nih.gov The formation of brushite is a kinetically controlled process, and understanding the specific interactions at the crystal surface can lead to methods for controlling crystal growth and morphology. nih.govresearchgate.net For instance, citrate (B86180) has been shown to slow the growth rate of this compound crystals by interacting at the polar step of the crystal. nih.gov
The interaction of calcium phosphate surfaces with proteins and cells is another critical area of investigation. nih.gov The surface chemistry and topography of the material influence protein adsorption, which in turn affects cellular attachment, proliferation, and differentiation. nih.gov Advanced surface characterization techniques will be employed to map these interactions at the nanoscale.
Furthermore, the role of ionic exchange in the bioactivity of calcium phosphates will be a continued focus. The release of calcium and phosphate ions from the material can influence cellular signaling pathways and promote bone formation. nih.gov Understanding these complex ionic dynamics will be key to designing materials with enhanced osteoinductive properties.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O) in a laboratory setting?
- Methodological Answer : Two primary synthesis routes are documented:
- Double decomposition : React sodium phosphate salts (e.g., NaH₂PO₄ and Na₂HPO₄) with calcium chloride under controlled pH (~7–8) and high-speed stirring to precipitate CaHPO₄·2H₂O .
- Direct acid-base reaction : Neutralize phosphoric acid with calcium carbonate or calcium hydroxide. Excess calcium carbonate is used to ensure complete conversion to CaHPO₄·2H₂O, followed by aging to minimize residual CaCO₃ .
Q. How can researchers characterize the crystallinity and phase purity of CaHPO₄·2H₂O?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm the triclinic crystal structure (space group I 2/a) . Thermogravimetric analysis (TGA) identifies dehydration steps:
- Loss of 2 H₂O molecules at 80–120°C.
- Further decomposition to CaHPO₄ (anhydrous) at 200°C and Ca₂P₂O₇ at 450°C .
- Complementary Techniques : SEM for morphology (plate-like crystals) and FTIR for phosphate group vibrations (e.g., 1120 cm⁻¹ for P–O stretching) .
Q. What role does CaHPO₄·2H₂O serve in pharmaceutical tablet formulations?
- Methodological Answer : As a direct compression excipient , it acts as a diluent and binder due to its:
- High compressibility (bulk density: 0.7–0.9 g/cm³).
- Neutral pH (6.0–7.4), ensuring compatibility with APIs sensitive to acidity .
Advanced Research Questions
Q. How does dehydration kinetics impact the stability of CaHPO₄·2H₂O in solid dosage forms?
- Methodological Answer : Dehydration to anhydrous CaHPO₄ (above 80°C) alters tablet hardness and disintegration. Isothermal TGA studies reveal:
- Activation energy of dehydration: ~80 kJ/mol (first-order kinetics) .
- Storage recommendations: Below 30°C and 65% RH to prevent premature dehydration .
Q. What analytical strategies resolve contradictions in reported solubility data for CaHPO₄·2H₂O?
- Methodological Answer : Discrepancies arise from:
- Ionic strength effects : Solubility increases in buffered solutions (e.g., phosphate-citrate buffer at pH 5.0) due to common-ion suppression .
- Particle size variation : Nano-crystalline CaHPO₄·2H₂O (synthesized via gel diffusion) shows 3x higher solubility than micron-sized crystals .
- Standardization : Use USP dissolution apparatus with controlled agitation (50 rpm) and biorelevant media (e.g., simulated intestinal fluid) .
Q. How do impurities (e.g., CaCO₃, Ca(H₂PO₄)₂) affect the functionality of CaHPO₄·2H₂O in tablet matrices?
- Methodological Answer : Trace CaCO₃ (from incomplete neutralization) elevates pH, accelerating API degradation in acidic drugs. Mitigation strategies :
- Titrimetric analysis (EDTA complexation) to quantify residual Ca²⁺ .
- Powder flow optimization : Blending with 1% w/w colloidal silica improves flowability (Carr Index <20) .
Q. What advanced techniques quantify CaHPO₄·2H₂O in complex biological matrices (e.g., bone graft studies)?
- Methodological Answer : Synchrotron XRD and Raman mapping distinguish CaHPO₄·2H₂O from hydroxyapatite in bone scaffolds . ICP-MS detects trace Ca²⁺ release (LOD: 0.1 ppb) during in vitro dissolution .
Contradictions and Open Questions
- Hydration State Variability : Anhydrous CaHPO₄ exhibits superior compressibility but lower biocompatibility than dihydrate forms, requiring trade-offs in formulation design .
- Ecotoxicity Data Gaps : Limited studies exist on environmental persistence; preliminary data suggest low bioaccumulation potential (log Kow: -2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
